L-Glutaryl Carnitine-d9 Chloride
Descripción
BenchChem offers high-quality L-Glutaryl Carnitine-d9 Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Glutaryl Carnitine-d9 Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C₁₂H₁₃D₉ClNO₆ |
|---|---|
Peso molecular |
284.35 |
Sinónimos |
(2R)-3-Carboxy-2-(4-carboxy-1-oxobutoxy)-N,N,N-(trimethyl-d9)-1-propanaminium Chloride; Glutarylcarnitine-d9 Chloride; |
Origen del producto |
United States |
Chemical structure of L-Glutaryl Carnitine-d9 Chloride
Chemical Architecture, Biological Mechanism, and Analytical Application in Metabolic Profiling [1]
Executive Summary
This technical guide details the physicochemical properties, synthesis, and critical application of L-Glutaryl Carnitine-d9 Chloride (C5DC-d9).[1] As a stable isotope-labeled internal standard, this compound is the metrological anchor for the quantification of glutarylcarnitine in biological matrices.[2] Its primary utility lies in the screening and diagnosis of Glutaric Acidemia Type I (GA-I) , a disorder of lysine, hydroxylysine, and tryptophan metabolism.
This document is structured for researchers and laboratory directors, moving beyond basic definitions to explore the causality of experimental design and the rigorous requirements for mass spectrometric validation.
Part 1: Molecular Architecture & Physicochemical Properties[1]
Chemical Identity
L-Glutaryl Carnitine-d9 Chloride is the chloride salt of the ester formed between L-carnitine and glutaric acid, with nine deuterium atoms incorporated into the trimethylammonium moiety.[1]
-
IUPAC Name: (2R)-3-Carboxy-2-(4-carboxy-1-oxobutoxy)-N,N,N-tris(methyl-d3)-1-propanaminium chloride.[1][3]
-
Common Name: Glutarylcarnitine-d9; C5DC-d9.[1]
-
Molecular Formula:
[1][4] -
Molecular Weight: ~320.80 g/mol (Salt form); ~285.36 g/mol (Cation).[1]
-
Unlabeled Parent CAS: 102636-82-8 (Inner salt).[1]
Structural Components & Isotopic Labeling
The fidelity of this internal standard relies on the stability of the deuterium label. The label is located on the quaternary amine methyl groups, ensuring it is not subject to exchange with solvent protons or metabolic degradation during standard extraction protocols.
Structural Schematic (Logic Flow):
Figure 1.1: Structural logic of L-Glutaryl Carnitine-d9 Chloride.[1] The deuterium labeling (red) provides a +9 Da mass shift relative to endogenous glutarylcarnitine.[1]
Part 2: Biological Context & Clinical Significance[1]
Glutaric Acidemia Type I (GA-I)
The clinical relevance of L-Glutaryl Carnitine-d9 stems from the pathophysiology of GA-I, an autosomal recessive disorder caused by a deficiency in glutaryl-CoA dehydrogenase (GCDH) .[1]
In a healthy system, GCDH catalyzes the dehydrogenation and decarboxylation of glutaryl-CoA to crotonyl-CoA.[1] When GCDH is defective, glutaryl-CoA accumulates in the mitochondria.[1] To mitigate mitochondrial toxicity and liberate Coenzyme A, the acyl group is transferred to carnitine by carnitine acyltransferase , forming glutarylcarnitine (C5DC), which is exported to the plasma and urine.
Metabolic Pathway Visualization[1]
Figure 2.1: Pathophysiology of Glutaric Acidemia Type I leading to the formation of the diagnostic marker Glutarylcarnitine.[1]
Part 3: Synthesis & Quality Control
Synthetic Route
The synthesis of high-purity L-Glutaryl Carnitine-d9 Chloride typically follows an acylation protocol using stable isotope-labeled carnitine precursors.[1]
-
Precursor Selection: The starting material is L-Carnitine-d9 Hydrochloride , synthesized from d9-trimethylamine and epichlorohydrin to ensure stereochemical retention (L-isomer).[1]
-
Acylation: The carnitine precursor is reacted with Glutaric Anhydride in an anhydrous solvent (e.g., acetonitrile or pyridine) at elevated temperatures (60°C).[1]
-
Purification: The reaction yields a mixture that may contain unreacted carnitine.[1] Purification is achieved via HPLC or recrystallization to remove free carnitine, which would otherwise suppress ionization in MS applications.[1]
-
Salt Formation: The final product is converted to the chloride salt to enhance solubility in polar solvents (methanol/water) used in LC-MS mobile phases.[1]
Quality Control Parameters
Trustworthiness in data begins with the standard.
| QC Parameter | Acceptance Criteria | Method | Rationale |
| Isotopic Purity | MS/NMR | Prevents contribution to the unlabeled analyte signal (M+0), which would cause false positives.[1] | |
| Chemical Purity | HPLC-UV/ELSD | Impurities (e.g., free glutaric acid) can cause ion suppression.[1] | |
| Stereochemistry | L-Isomer (R-configuration) | Chiral HPLC | Biological systems exclusively use L-carnitine; D-isomers are not metabolically active.[1] |
| Counterion | Chloride content consistent | Titration | Ensures accurate gravimetric preparation of stock solutions.[1] |
Part 4: Analytical Application (LC-MS/MS)
The "Gold Standard" Workflow: Flow Injection Analysis (FIA-MS/MS)
In newborn screening, high-throughput is essential.[1] The following protocol describes the use of L-Glutaryl Carnitine-d9 as an Internal Standard (IS) in a typical FIA-MS/MS workflow.
Methodological Causality:
-
Why Methanol Extraction? Precipitates hemoglobin and proteins while solubilizing polar acylcarnitines.[1]
-
Why Butylation? (Optional but common) Converting the carboxylic acid to a butyl ester increases the molecular weight and lipophilicity, improving ionization efficiency in positive ESI mode and generating a characteristic fragment (m/z 85).[1]
Step-by-Step Protocol
-
Stock Preparation: Dissolve L-Glutaryl Carnitine-d9 Chloride in 50:50 Methanol:Water to create a 1 mM master stock.
-
Working Internal Standard (IS) Solution: Dilute stock into pure methanol.
-
Sample Punch: Punch a 3.2 mm disc from a Dried Blood Spot (DBS) card into a 96-well plate.
-
Extraction: Add 100
L of Working IS Solution to the well. -
Incubation: Shake at 45°C for 45 minutes.
-
Derivatization (Butylation):
-
Reconstitution: Dissolve in Mobile Phase (80:20 Acetonitrile:Water + 0.05% Formic Acid).
-
MS/MS Acquisition: Inject via FIA.[1] Monitor precursor/product transitions.[1]
Mass Spectrometry Transitions (Butylated Method)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Mass Shift |
| Endogenous C5DC | m/z 488.4 | m/z 85.1 | - |
| IS (C5DC-d9) | m/z 497.5 | m/z 85.1 | +9.1 Da |
Note: The m/z 85 product ion corresponds to the characteristic backbone fragment of butylated acylcarnitines.
Analytical Workflow Diagram
Figure 4.1: Flow Injection Analysis (FIA-MS/MS) workflow for Glutarylcarnitine quantification.
References
-
Santa Cruz Biotechnology. L-Glutaryl Carnitine-d9 Chloride Product Data. Retrieved from
-
LGC Standards. L-Glutaryl Carnitine-d9 Chloride Reference Material. Retrieved from
-
National Institutes of Health (NIH). Diagnosis and management of glutaric aciduria type I – revised recommendations. J Inherit Metab Dis. 2011.[1][5] Retrieved from
-
Wadsworth Center, NYS Dept of Health. Glutaric acidemia, type I (GA-I) Newborn Screening. Retrieved from [1]
-
TargetMol. Glutarylcarnitine-d9 chloride Product Information. Retrieved from
-
Cayman Chemical. L-Carnitine-d9 (chloride) Technical Information. Retrieved from
Sources
- 1. L-Glutaryl Carnitine-d9 Chloride | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. L-Glutaryl Carnitine-d9 Chloride | CAS 102636-82-8 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Newborn Screening for Glutaric Aciduria Type I: Benefits and limitations | MDPI [mdpi.com]
Role of L-Glutaryl Carnitine-d9 in fatty acid oxidation research
Title: Precision Quantification of Glutaryl Carnitine (C5DC) in Metabolic Phenotyping: A Technical Guide to the Role of L-Glutaryl Carnitine-d9
Executive Summary
The accurate quantification of Glutaryl Carnitine (C5DC) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical cornerstone for diagnosing Glutaric Acidemia Type I (GA-I). This guide details the technical utility of L-Glutaryl Carnitine-d9 (C5DC-d9) as a stable isotope-labeled internal standard (IS). By compensating for ionization suppression and matrix effects inherent in complex biological samples (e.g., Dried Blood Spots), C5DC-d9 ensures the high specificity required to distinguish pathological accumulation from biological noise.
Part 1: The Mechanistic Context
To understand the analytical necessity of C5DC-d9, one must first understand the metabolic failure it quantifies.
1.1 The Metabolic Blockade Glutaric Acidemia Type I is an autosomal recessive disorder caused by a deficiency in Glutaryl-CoA Dehydrogenase (GCDH) .[1] This enzyme is critical in the catabolic pathways of L-Lysine, L-Hydroxylysine, and L-Tryptophan.[2]
Under normal physiological conditions, Glutaryl-CoA is decarboxylated to Crotonyl-CoA. In GA-I, this step is blocked.[3] The mitochondrial accumulation of Glutaryl-CoA triggers a "rescue" mechanism: Carnitine Acyltransferase conjugates the toxic acyl-CoA to carnitine, forming Glutaryl Carnitine (C5DC). This acylcarnitine is then exported from the mitochondria into the cytosol and blood, serving as a surrogate biomarker for the intramitochondrial toxin.
1.2 Pathway Visualization
Figure 1: The metabolic bottleneck in Glutaric Acidemia Type I leading to C5DC accumulation.
Part 2: The Analytical Standard (The "d9" Advantage)
2.1 Why Deuterated Standards? In Electrospray Ionization (ESI), the presence of salts, lipids, and proteins in blood extracts can suppress the ionization of the target analyte. Without an internal standard that co-elutes exactly with the analyte, this suppression leads to quantitative errors.
2.2 Structural Specifics of L-Glutaryl Carnitine-d9
-
Chemical Identity: L-Glutaryl carnitine-[N-methyl-d9].
-
Mass Shift: The "d9" designation refers to the substitution of nine hydrogen atoms with deuterium on the three methyl groups of the quaternary ammonium moiety (
). -
Mass Separation: This creates a +9 Da mass shift relative to endogenous C5DC. This shift is sufficient to prevent "cross-talk" (isotopic overlap) between the natural C5DC isotopes and the IS, ensuring signal purity.
2.3 The Principle of Isotope Dilution Since C5DC-d9 is chemically identical to endogenous C5DC (differing only in mass), it experiences the exact same extraction efficiency, chromatographic retention, and ionization suppression. Therefore, the ratio of the analyte signal to the IS signal is constant, regardless of matrix interference.
Part 3: Experimental Workflow (Butyl Ester Method)
This protocol outlines the industry-standard derivatized method (Butyl Esterification), widely used in Newborn Screening (NBS) for its superior sensitivity for dicarboxylic species like C5DC.
3.1 Reagents & Materials
-
Internal Standard: L-Glutaryl Carnitine-d9 (dissolved in methanol).
-
Derivatization Reagent: 3N HCl in n-Butanol.
-
Extraction Solvent: Methanol (LC-MS grade).
-
Sample: Dried Blood Spot (DBS) punch (3.2 mm).
3.2 Step-by-Step Protocol
-
Extraction:
-
Punch one 3.2 mm DBS disk into a 96-well plate.
-
Add 100 µL of Working Internal Standard Solution (Methanol containing C5DC-d9 at ~0.5 µmol/L).
-
Agitate for 20 minutes at room temperature.
-
-
Transfer & Evaporation:
-
Transfer supernatant to a fresh plate (avoiding paper fibers).
-
Evaporate to dryness under nitrogen flow (40-50°C).
-
-
Derivatization (Critical Step):
-
Add 50 µL of 3N HCl in n-Butanol .
-
Incubate at 65°C for 15 minutes. Note: This converts the dicarboxylic acid and the carnitine carboxyl group into butyl esters, increasing lipophilicity and ionization efficiency.
-
Evaporate to dryness again under nitrogen.
-
-
Reconstitution:
-
Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 Acetonitrile:Water + 0.1% Formic Acid).
-
-
LC-MS/MS Acquisition:
3.3 Analytical Workflow Diagram
Figure 2: Derivatized LC-MS/MS workflow for acylcarnitine profiling.
Part 4: Data Interpretation & Specifications
4.1 MRM Transitions (Butyl Ester Derivatives) The derivatization adds two butyl groups (+56 Da each) to the Glutaryl Carnitine molecule (one on the carnitine backbone, one on the glutaric acid tail).
| Analyte | Molecular Species | Precursor Ion (Q1) | Product Ion (Q3) | Rationale |
| C5DC (Endogenous) | Glutaryl Carnitine (Dibutyl Ester) | 388.3 ( | 85.1 ( | Characteristic carnitine backbone fragment. |
| C5DC-d9 (Standard) | Glutaryl Carnitine-d9 (Dibutyl Ester) | 397.3 ( | 85.1 ( | The d9 label (on N-methyls) is lost as neutral trimethylamine ( |
Note: In non-derivatized methods, the Precursor/Product pairs would be 276
4.2 Quality Assurance & Troubleshooting
-
Linearity: The method should demonstrate linearity over the clinical range (0.1 – 50 µM).
-
False Positives:
-
Maternal Glutaric Acidemia: High C5DC in a newborn can reflect maternal status rather than the infant's.
-
Isobaric Interference: In non-derivatized methods, C10-OH acylcarnitine can interfere. The butyl ester method effectively separates these based on mass.
-
-
Cut-off Values: Typical NBS cut-offs for C5DC are > 0.20 µM, though this varies by laboratory and population.
References
-
American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: Glutaric Acidemia Type I." ACMG, [Link]
-
Centers for Disease Control and Prevention (CDC). "Quality Assurance for Newborn Screening: Acylcarnitines." CDC Laboratory Quality Assurance, [Link]
-
Lindner, M., et al. "Neonatal screening for glutaryl-CoA dehydrogenase deficiency." Journal of Inherited Metabolic Disease, 2004. [Link]
-
Mayo Clinic Laboratories. "C5-DC Acylcarnitine, Quantitative, Random, Urine." Mayo Clinic, [Link]
-
Turgeon, C.T., et al. "Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots." Clinical Chemistry, 2008. [Link]
Sources
- 1. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. health.state.mn.us [health.state.mn.us]
- 4. agilent.com [agilent.com]
- 5. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Guide: Glutaryl Carnitine (C5DC) vs. Glutaryl Carnitine-d9
Executive Summary
In the high-stakes arena of newborn screening (NBS) and metabolic profiling, the distinction between Glutaryl Carnitine (C5DC) and its deuterated internal standard, Glutaryl Carnitine-d9 (C5DC-d9) , is more than a matter of atomic mass—it is the foundation of quantitative accuracy.
C5DC is the primary biomarker for Glutaric Acidemia Type I (GA-I) , a critical disorder of lysine, hydroxylysine, and tryptophan metabolism.[1] The reliability of measuring this analyte depends entirely on the physicochemical behavior of its stable isotope analog, C5DC-d9. This guide explores the structural, analytical, and functional differences between these two compounds, detailing how their interplay corrects for ion suppression and ensures data integrity in FIA-MS/MS and LC-MS/MS workflows.
Chemical & Physical Distinctions
At a molecular level, the difference lies in the substitution of hydrogen atoms with deuterium isotopes.[2][3] However, this subtle change dictates their behavior in mass spectrometry.
Structural Comparison
| Feature | Glutaryl Carnitine (C5DC) | Glutaryl Carnitine-d9 (C5DC-d9) |
| Chemical Formula | ||
| Molecular Weight | ~275.29 Da (Free Acid) | ~284.35 Da (Free Acid) |
| Isotopic Label | None (Natural Abundance) | 9 Deuterium atoms on the trimethylammonium group: |
| Role | Analyte (Biomarker) | Internal Standard (Reference) |
| Key Fragment (MS/MS) | 85 m/z (Backbone) | 85 m/z (Backbone)* |
*Note on Fragmentation: In standard collision-induced dissociation (CID), the characteristic product ion for acylcarnitines is 85 m/z (
The "Isobaric Trap": Why C5DC-d9 is Critical
In derivatized (butylated) methods, C5DC faces a critical challenge: Isobaric Interference .
-
C5DC (Di-butylated): MW ~388 Da.
-
C10-OH Carnitine (Mono-butylated): MW ~388 Da.
Without C5DC-d9 to anchor the retention time (in LC) or provide a specific ratio reference (in FIA), C10-OH can falsely elevate C5DC readings, leading to false positives for GA-I.
The Role in Mass Spectrometry: Mechanism of Action
The core function of C5DC-d9 is to serve as a normalizer for the quantitative analysis of C5DC. This is achieved through the principle of Isotope Dilution Mass Spectrometry (IDMS) .
Ion Suppression Correction
Biological matrices (blood, urine) are complex. When the sample is ionized (Electrospray Ionization - ESI), phospholipids and salts can suppress the ionization efficiency of the analyte.
-
Without IS: If the matrix suppresses C5DC signal by 40%, the calculated concentration is 40% lower than reality.
-
With C5DC-d9: Since C5DC-d9 co-elutes (or elutes very closely) with C5DC, it experiences the exact same 40% suppression. The ratio of Analyte/IS remains constant, preserving accuracy.
Visualization: The Isotope Dilution Workflow
Figure 1: The Isotope Dilution Mass Spectrometry workflow showing how C5DC-d9 corrects for matrix effects occurring at the ESI source.
Analytical Challenges: The Deuterium Isotope Effect
While C5DC and C5DC-d9 are chemically similar, they are not physically identical.
Chromatographic Separation
In Reverse Phase (RP) chromatography, deuterium atoms typically reduce the lipophilicity and molecular volume slightly compared to hydrogen.
-
Result: C5DC-d9 may elute slightly earlier than unlabeled C5DC.
-
Risk: If the separation is significant, the IS may elute in a "clean" region while the analyte elutes in a "suppressed" region (e.g., co-eluting with phospholipids). This decouples the matrix effect correction.
-
Mitigation: In Flow Injection Analysis (FIA), there is no column, so this is negligible. In LC-MS, ensure gradient slopes are shallow enough to keep them within the same ionization window.
Validated Experimental Protocol (FIA-MS/MS)
This protocol outlines the extraction and analysis of C5DC using C5DC-d9 in dried blood spots (DBS), the standard for NBS.
Reagents & Standards
-
Extraction Solvent: Methanol containing hydrazine hydrate (if derivatizing) or pure Methanol (if underivatized).
-
Internal Standard Working Solution (ISWS): C5DC-d9 dissolved in methanol at ~0.5 µmol/L.
Step-by-Step Workflow
-
Punching: Punch a 3.2 mm disc from the DBS card into a 96-well plate.
-
Internal Standard Addition: Add 100 µL of ISWS (containing C5DC-d9) to each well.
-
Why: Adding IS before extraction compensates for extraction efficiency losses.
-
-
Extraction: Shake the plate at 600-700 rpm for 45 minutes at room temperature.
-
Transfer: Transfer the supernatant to a fresh plate (avoids paper fibers clogging the probe).
-
Evaporation (Optional): If using the butylated method, dry down and add 50 µL of 3N HCl in n-Butanol. Incubate at 65°C for 15 min. Dry again and reconstitute.
-
Recommendation: Use Underivatized (Free Acid) method to avoid C10-OH interference and hydrolysis issues.
-
-
Injection: Inject 10 µL into the FIA-MS/MS system (Mobile phase: 80% Acetonitrile/Water + 0.1% Formic Acid).
Mass Spectrometry Settings (Underivatized)
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Scan Type | MRM (Multiple Reaction Monitoring) |
| C5DC Transition | 276.2 |
| C5DC-d9 Transition | 285.2 |
| Dwell Time | 50-100 ms |
| Collision Energy | ~25-30 eV (Optimize per instrument) |
Clinical Interpretation Logic
The relationship between C5DC and C5DC-d9 allows us to flag Glutaric Acidemia Type I.
The Decision Tree
Elevated C5DC (>0.5 µM typically) requires confirmation. The "Low Excretor" phenotype of GA-I presents a specific challenge where plasma C5DC is normal/borderline, but urine C5DC is high.[4]
Figure 2: Clinical decision logic based on the quantitative data derived from the C5DC/C5DC-d9 ratio.
References
-
American College of Medical Genetics (ACMG). (2022).[5][6] Newborn Screening ACT Sheet: Elevated C5-DC Acylcarnitine. Retrieved from [Link]
-
Millington, D. S., et al. (1989). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Retrieved from [Link]
-
Turgeon, C. T., et al. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Clinical Chemistry. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2017). NBS04: Newborn Screening by Tandem Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Glutarylcarnitine, C5DC (C5-Dicarboxylic) - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. C5-DC (Glutarylcarnitine) Analysis | Greenwood Genetic Center [ggc.org]
- 5. Newborn Screening ACT Sheets and Algorithms - ACMG ACT Sheets and Algorithms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Physical properties of L-Glutaryl Carnitine-d9 Chloride salt
The following technical guide details the physical properties, analytical characterization, and application workflows for L-Glutaryl Carnitine-d9 Chloride , a critical internal standard used in the detection of Glutaric Acidemia Type I.
Content Type: Technical Reference & Application Guide Version: 2.0 (2025 Revision) Subject: Physicochemical Profiling & Bioanalytical Application[1]
Executive Summary
L-Glutaryl Carnitine-d9 (chloride salt) is a stable isotope-labeled analog of glutaryl carnitine, a metabolic intermediate formed during the catabolism of lysine, hydroxylysine, and tryptophan. It serves as the definitive Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS) in newborn screening for Glutaric Acidemia Type I (GA-I) .
This guide provides a comprehensive physicochemical profile, validated handling protocols, and the mechanistic basis for its use in clinical mass spectrometry.
Chemical Identity & Structural Characterization[1]
The compound consists of a carnitine backbone esterified with glutaric acid, featuring a deuterated trimethylammonium group. The chloride counterion ensures stability and water solubility, though it imparts significant hygroscopicity.
Nomenclature and Identifiers
| Property | Specification |
| Systematic Name | 3-Carboxy-N,N,N-trimethyl-d9-2-(4-carboxy-1-oxobutoxy)-1-propanaminium, chloride |
| Common Name | Glutaryl-L-carnitine-d9 (C5DC-d9) |
| CAS Number | 1334532-23-8 (Free acid/Zwitterion generic ref) |
| Molecular Formula | C₁₂H₁₃D₉ClNO₆ (Salt) / C₁₂H₁₃D₉NO₆⁺ (Cation) |
| Isotopic Purity | ≥ 99% deuterated forms (d1-d9) |
Molecular Weight Analysis
Accurate preparation of stock solutions requires distinguishing between the cation mass (detected by MS) and the salt mass (weighed on the balance).[1]
-
Salt Molecular Weight (MW): ~320.82 g/mol (Varies slightly by manufacturer based on hydration/HCl content).
-
Cation Molecular Weight: 285.36 g/mol .
-
Mass Shift: +9 Da relative to unlabeled Glutaryl Carnitine (Cation MW 276.31).
Structural Visualization (DOT Diagram)
The following diagram illustrates the chemical structure and the specific site of deuterium labeling (N-methyl groups), which is critical for the mass spectral shift.[1]
Figure 1: Structural schematic highlighting the deuterated trimethylammonium moiety (blue) responsible for the +9 Da mass shift.[1]
Physical Properties Profile
The physical state of L-Glutaryl Carnitine-d9 Chloride is dominated by its ionic nature.[1] It is typically supplied as a lyophilized powder or crystalline solid.
Physical Constants Table
| Property | Value / Description | Note |
| Physical State | White to off-white solid powder | Crystalline or lyophilized cake |
| Solubility (Water) | > 50 mg/mL | Highly soluble due to ionic character |
| Solubility (MeOH) | Soluble (> 10 mg/mL) | Preferred solvent for stock solutions |
| Solubility (Non-polar) | Insoluble | Insoluble in hexane, ether, chloroform |
| Hygroscopicity | High (Deliquescent) | Rapidly absorbs atmospheric moisture |
| Melting Point | > 180°C (Decomposes) | Exact MP varies; typically chars before melting |
| Stability | ≥ 2 years at -20°C | Must be kept desiccated |
Solubility & Stock Preparation Logic
Causality: The quaternary ammonium group creates a permanent positive charge, while the glutaryl tail provides a carboxylic acid group. This zwitterionic-like character (stabilized by the chloride ion) makes the compound extremely polar.
-
Protocol Implication: Do not attempt to dissolve in pure acetonitrile or ethyl acetate. Use Methanol (MeOH) or Water.
-
Preferred Solvent: 50:50 Methanol:Water is ideal for stock solutions to prevent evaporation (pure MeOH) or microbial growth (pure Water).[1]
Analytical Verification & Bioanalysis
In clinical diagnostics, this compound is used to quantify Glutaryl Carnitine (C5DC) in dried blood spots (DBS).[1][2] The method relies on the principle that the deuterated internal standard behaves identically to the analyte during extraction but is distinguishable by mass.
Mass Spectrometry (LC-MS/MS) Parameters
The d9-labeling on the trimethylammonium group results in a specific fragmentation pattern. Upon collision-induced dissociation (CID), the trimethylamine group is lost.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]
-
Precursor Ion (Q1): 285.4 m/z [M+H]⁺
-
Product Ion (Q3): 94.1 m/z[1]
-
Note: The unlabeled analyte (C5DC) transitions from 276.3 → 85.1 m/z. The +9 Da shift is retained in the product ion because the deuterium is located on the trimethylammonium fragment.
-
Newborn Screening Workflow
The following diagram details the self-validating workflow for using L-Glutaryl Carnitine-d9 in a clinical setting.
Figure 2: Analytical workflow demonstrating the parallel processing of analyte and d9-internal standard to correct for extraction efficiency and matrix effects.
Handling, Storage, & Safety Protocols
Due to the high cost and hygroscopic nature of L-Glutaryl Carnitine-d9 Chloride, strict adherence to handling protocols is required to maintain standard integrity.
Storage Protocol[1]
-
Primary Storage: Store neat powder at -20°C or lower.
-
Desiccation: The vial must be kept in a sealed container with active desiccant (e.g., silica gel) to prevent deliquescence.[1]
-
Thawing: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial introduces condensation, which will degrade the solid into a sticky oil and hydrolyze the ester bond over time.
Stock Solution Preparation (Self-Validating Step)
To ensure the concentration is accurate despite the hygroscopic nature:
-
Weighing: Do not weigh extremely small amounts (< 1 mg) directly if possible. It is preferable to dissolve the entire contents of a pre-weighed manufacturer vial (e.g., 1 mg or 5 mg pack) into a precise volume of solvent.
-
Solvent: Use Methanol (LC-MS grade) .
-
Validation: Verify the stock concentration by comparing the area count against a previously validated lot or a certified reference material (CRM) if available.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71317118, Glutarylcarnitine. Retrieved from [Link][1]
-
American College of Medical Genetics. (2006). Newborn Screening: Glutaric Acidemia Type I. ACT Sheet. Retrieved from [Link]
-
Avanti Polar Lipids. (2024).[1] Acylcarnitine Mass Spectrometry Standards. Retrieved from [Link]
Sources
Understanding Acylcarnitine Profiles in Newborn Screening: A Technical Guide for Research & Development
Executive Summary
Acylcarnitines are more than just screening targets; they are the metabolic "exhaust fumes" of mitochondrial fatty acid
This guide moves beyond basic definitions to explore the analytical mechanics, biochemical causality, and interpretive logic required to master acylcarnitine profiling. It is designed for scientists who demand rigor in their experimental design and precision in their data interpretation.
Part 1: The Biochemical Foundation
To interpret a profile, one must understand the machinery. Acylcarnitines function as transport vectors. Long-chain fatty acids (LCFA) cannot passively cross the inner mitochondrial membrane; they require the carnitine shuttle .[1]
When a specific enzyme in the
Visualization: The Carnitine Shuttle & Metabolic Blocks
The following diagram illustrates the transport mechanism and points of failure (blocks) that lead to characteristic profiles like C8 accumulation in MCAD deficiency or C16 accumulation in CPT-II deficiency.
Figure 1: The Carnitine Shuttle mechanism. Enzymatic defects (red nodes) cause upstream accumulation of specific acylcarnitines, which efflux into plasma.
Part 2: Analytical Architecture (MS/MS)
The gold standard for high-throughput screening is Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) . While LC-MS/MS offers separation of isomers, FIA provides the necessary speed (approx. 2 minutes/sample).
The Derivatization Debate: Causality in Protocol Design
Two primary methods exist: Derivatized (Butyl Ester) and Non-Derivatized .
-
Derivatized (Recommended): Samples are treated with butanol-HCl.[2] This converts the carboxylic acid group on the acylcarnitine to a butyl ester.
-
Why? It increases the hydrophobicity and proton affinity of the analytes, significantly enhancing ionization efficiency (sensitivity). This is critical for detecting dicarboxylic species (e.g., C5-DC) which ionize poorly in their native state.
-
-
Non-Derivatized: Faster and avoids corrosive reagents, but risks missing low-abundance markers and hydrolysis of labile species.
Protocol: Butyl Ester Derivatization for DBS
Integrity Check: This protocol includes internal standards (IS) at the extraction step to account for recovery losses.
-
Extraction: Punch a 3.2 mm dried blood spot (DBS) into a 96-well plate. Add 100 µL of Methanol containing isotopically labeled internal standards (e.g., d3-C0, d3-C3, d3-C8, d3-C16).
-
Note: The IS must structurally match the analyte class to correct for matrix suppression.
-
-
Solvation: Shake for 20 mins at room temperature. Transfer supernatant to a fresh plate.
-
Evaporation: Dry under
flow at 40°C. -
Derivatization: Add 50 µL of 3N Butanol-HCl. Incubate at 65°C for 15 minutes.
-
Final Dry & Reconstitution: Evaporate excess reagent. Reconstitute in 100 µL Mobile Phase (80:20 Acetonitrile:Water + 0.1% Formic Acid).
-
Acquisition: Inject 10 µL into the MS/MS (Triple Quadrupole). Use Precursor Ion Scan of m/z 85 (characteristic fragment of the carnitine backbone).
Figure 2: FIA-MS/MS Workflow utilizing butyl ester derivatization for enhanced sensitivity.
Part 3: Decoding the Profile
Interpretation relies on pattern recognition. A single elevation is rarely diagnostic; the profile (pattern of elevations and ratios) tells the story.
Key Acylcarnitine Markers & Associated Disorders[3][5][6][7][8][9][10][11]
| Marker | Chain Length | Primary Disorder Association | Critical Ratios/Secondary Markers |
| C0 | Free Carnitine | Primary Carnitine Deficiency (Low C0) | C0/(C16+C18) |
| C3 | Propionyl | Propionic Acidemia (PA), Methylmalonic Acidemia (MMA) | C3/C2, C3/C16 |
| C4 | Butyryl | SCAD Deficiency, Isobutyryl-CoA DH Deficiency | C4/C2, C4/C3 |
| C5 | Isovaleryl | Isovaleric Acidemia (IVA) | C5/C3, C5/C2 |
| C5-DC | Glutaryl | Glutaric Acidemia Type I (GA-I) | C5-DC/C8, C5-DC/C16 |
| C5-OH | Hydroxyisovaleryl | 3-MCC Deficiency, HMG-CoA Lyase Deficiency | C5-OH/C8 |
| C8 | Octanoyl | MCAD Deficiency | C8/C10 , C8/C2 |
| C14:1 | Tetradecenoyl | VLCAD Deficiency | C14:1/C16, C14:1/C2 |
| C16 | Palmitoyl | CPT-II Deficiency, CACT Deficiency | C16/C2 |
| C16-OH | Hydroxypalmitoyl | LCHAD / TFP Deficiency | C16-OH/C16 |
The "Isobaric Trap"
Mass spectrometry measures mass-to-charge ratio (
-
C5-DC (Glutarylcarnitine) and C10-OH (Hydroxydecanoylcarnitine) are isobaric in non-derivatized methods.
-
C5-OH (3-OH-Isovalerylcarnitine) is isobaric with C4-DC (Methylmalonylcarnitine) .
-
Solution: Derivatization shifts the mass of dicarboxylic acids (adding two butyl groups) differently than hydroxy acids, resolving some overlaps. For others, Second-Tier Testing (LC-MS/MS) is required to separate isomers chromatographically.
Part 4: Diagnostic Algorithms
A positive screen is not a diagnosis. It is a trigger for a logic-based investigation. The following algorithm represents the standard of care for handling abnormal acylcarnitine results, aligned with ACMG ACT sheets.
Figure 3: Diagnostic logic flow from initial screen to confirmation.
Part 5: Applications in Drug Development
Acylcarnitines are potent biomarkers beyond pediatrics. In drug development, they serve as indicators of:
-
Mitochondrial Toxicity: Many drugs (e.g., nucleoside reverse transcriptase inhibitors) inhibit DNA polymerase
or -oxidation enzymes. An altered acylcarnitine profile in pre-clinical toxicology studies is an early warning of mitochondrial liability. -
Insulin Resistance: In Type 2 Diabetes research, elevated branched-chain acylcarnitines (C3, C5) correlate with insulin resistance, serving as pharmacodynamic markers for metabolic modulators.
-
Efficacy Monitoring: For therapies targeting FAO disorders (e.g., triheptanoin for LC-FAOD), normalization of the long-chain acylcarnitine profile is a primary endpoint.
References
-
CLSI. Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition. CLSI document NBS04.[5][6][7] Clinical and Laboratory Standards Institute.[5][6] Link
-
American College of Medical Genetics and Genomics (ACMG). ACT Sheets and Algorithms.[8] (Standardized clinical decision support tools).[8] Link
-
Rashed, M. S., et al. Screening blood spots for inborn errors of metabolism by electrospray tandem mass spectrometry with a microplate batch process and a computer algorithm for automated flagging of abnormal profiles. Clinical Chemistry, 1997.[5] Link
-
Matern, D., et al. Acylcarnitine analysis.[9] In: Blau N, et al. (eds) Physician’s Guide to the Diagnosis, Treatment, and Follow-Up of Inherited Metabolic Diseases. Springer.[10] Link
-
McCoin, C. S., et al. Acylcarnitines—old actors auditioning for new roles in metabolic physiology.[11] Nature Reviews Endocrinology, 2015. Link
Sources
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oklahoma.gov [oklahoma.gov]
- 4. health.maryland.gov [health.maryland.gov]
- 5. researchgate.net [researchgate.net]
- 6. NBS04 | Newborn Screening by Tandem Mass Spectrometry [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 11. mdpi.com [mdpi.com]
Quantitative Analysis of L-Glutaryl Carnitine-d9 by LC-MS/MS: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of L-Glutaryl Carnitine in biological matrices, utilizing its deuterated stable isotope, L-Glutaryl Carnitine-d9, as an internal standard. This method is critical for the accurate diagnosis and monitoring of inherited metabolic disorders, most notably Glutaric Acidemia Type I (GA1). We will delve into the scientific principles underpinning each step of the protocol, from sample preparation and chromatographic separation to mass spectrometric detection. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and validated method for the analysis of this important biomarker.
Introduction: The Clinical Significance of L-Glutaryl Carnitine
L-Glutaryl Carnitine (C5DC) is a pivotal biomarker for the diagnosis of Glutaric Acidemia Type I, an autosomal recessive neurometabolic disorder.[1] This condition arises from a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase, which plays a key role in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. An enzymatic block leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine in bodily fluids. The quantification of glutarylcarnitine is a primary tool in newborn screening programs to detect GA1, enabling early intervention and management to prevent severe neurological damage.[1][2]
The gold standard for the quantification of small molecules like L-Glutaryl Carnitine in complex biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution.[3] This technique offers unparalleled sensitivity, specificity, and accuracy by employing a deuterated internal standard (L-Glutaryl Carnitine-d9) that co-elutes with the analyte, correcting for variations in sample preparation and matrix effects.[3]
Method Overview: The Analytical Workflow
The protocol described herein follows a logical progression from sample receipt to data analysis. The key stages are designed to ensure reproducibility and accuracy.
Figure 1: A high-level overview of the analytical workflow for L-Glutaryl Carnitine quantification.
Detailed Experimental Protocol
This protocol is optimized for human plasma or serum. All reagents should be of LC-MS grade or higher.
Materials and Reagents
-
Analytes and Internal Standards:
-
L-Glutaryl Carnitine (Sigma-Aldrich)
-
L-Glutaryl Carnitine-d9 (Cambridge Isotope Laboratories, Inc.)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
n-Butanol
-
Acetyl Chloride
-
Formic Acid
-
Ammonium Acetate
-
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Glutaryl Carnitine and L-Glutaryl Carnitine-d9 in methanol.
-
Working Standard Solution: Prepare a series of working standard solutions by serially diluting the L-Glutaryl Carnitine stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Spiking Solution: Prepare a working solution of L-Glutaryl Carnitine-d9 at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
Calibration Curve and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped human plasma or a solution of bovine serum albumin) to achieve a desired concentration range (e.g., 1-1000 ng/mL).[4]
Sample Preparation
The following procedure is performed for all samples, including calibrators and QCs.
-
Aliquoting: To 50 µL of plasma/serum in a microcentrifuge tube, add 20 µL of the internal standard spiking solution.
-
Protein Precipitation: Add 200 µL of ice-cold methanol. Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Butylation):
-
Prepare the butylation reagent by adding acetyl chloride to n-butanol (e.g., 3 M HCl in n-butanol). This should be done fresh and with caution in a fume hood.
-
Add 50 µL of the butylation reagent to each dried sample.
-
Incubate at 65°C for 15 minutes. The butylation of the carboxyl groups enhances chromatographic retention on reversed-phase columns and can improve ionization efficiency.[5]
-
-
Final Drying and Reconstitution:
-
Evaporate the butylation reagent to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size).[6] |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Elution | Time (min) |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5-10 µL. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+). |
| Ion Spray Voltage | 5500 V. |
| Temperature | 500°C.[4] |
| Curtain Gas | 30 psi. |
| Collision Gas (CAD) | Medium. |
| Ion Source Gas 1 | 50 psi. |
| Ion Source Gas 2 | 50 psi. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). |
MRM Transitions
The selection of appropriate MRM transitions is crucial for the selectivity of the assay. For butylated L-Glutaryl Carnitine, a specific product ion is monitored to differentiate it from potential isomers.
Table 3: MRM Transitions for L-Glutaryl Carnitine and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| L-Glutaryl Carnitine (C5DC) | 388.3 | 115.1 | 100 | Optimized |
| L-Glutaryl Carnitine-d9 (IS) | 397.3 | 115.1 | 100 | Optimized |
Note: Collision energy should be optimized for the specific instrument to achieve maximum signal intensity.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used. The concentration of L-Glutaryl Carnitine in the unknown samples is then calculated from this curve.
Method Validation and Trustworthiness
A self-validating system is essential for ensuring the reliability of the results. This protocol should be validated according to established guidelines (e.g., FDA Bioanalytical Method Validation) for the following parameters:
-
Linearity and Range: Demonstrating a linear response over the intended concentration range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the reproducibility of the measurements.
-
Selectivity and Specificity: Ensuring the method can differentiate the analyte from other endogenous and exogenous compounds.
-
Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
The LC-MS/MS protocol detailed in this application note provides a robust, sensitive, and specific method for the quantification of L-Glutaryl Carnitine using its deuterated internal standard, L-Glutaryl Carnitine-d9. The systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection, grounded in established scientific principles, ensures the generation of high-quality, reliable data. This methodology is a valuable tool for clinical diagnostics, particularly in newborn screening for Glutaric Acidemia Type I, and for research into metabolic disorders.
References
-
Schwarzer, C., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1257-1267. [Link]
-
Liu, P., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 22(21), 3434-3442. [Link]
-
Verplaetse, R., & Gijbels, E. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using an automated online solid-phase extraction. Analytical and Bioanalytical Chemistry, 405(23), 7415-7424. [Link]
-
Restek Corporation (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]
-
Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1257-1267. [Link]
-
MSACL (2017). Comprehensive Clinical Acylcarnitines by LC-MS/MS. [Link]
- Kölker, S., & Hoffmann, G. F. (2003). Glutaryl-CoA dehydrogenase deficiency. Orphanet encyclopedia.
-
Goodlett, D. R., & Keller, A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. [Link]
-
Matern, D., & Rinaldo, P. (2012). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 2(4), 928-940. [Link]
-
Koster, R. A., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLoS One, 14(8), e0221342. [Link]
-
Janzen, N., et al. (2013). UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots. Clinica Chimica Acta, 423, 133-138. [Link]
-
Di Gangi, I. M., et al. (2012). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry, 404(3), 741-751. [Link]
-
Turgeon, C. T., et al. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Molecular Genetics and Metabolism, 104(3), 253-256. [Link]
-
Schwope, D. M., et al. (2012). Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(2), 104-111. [Link]
-
Forensic Technology Center of Excellence (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
Agilent Technologies (2013). SAMHSA-Compliant LC/MS/MS Analysis of 11-nor-9-carboxy-D - Tetrahydrocannabinol in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120 EC-C18. [Link]
-
Restek Corporation (2024). Fast Analysis of Δ8-THC, Δ9-THC, and Isomeric Hydroxy and Carboxy Metabolites in Whole Blood by LC-MS/MS. [Link]
-
Strauss, K. A., et al. (2011). Glutaric acidemia type 1. GeneReviews®. [Link]
-
Wang, L., et al. (2021). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Analytical and Bioanalytical Chemistry, 413(15), 4023-4034. [Link]
-
Strauss, K. A., et al. (2020). Glutaric acidemia type 1: a guide to diagnosis and management. Journal of Inherited Metabolic Disease, 43(5), 983-1002. [Link]
Sources
- 1. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing MRM transitions for Glutaryl Carnitine-d9 analysis
Application Note: Optimizing MRM Transitions for Glutaryl Carnitine-d9 (C5DC-d9) Analysis
Introduction & Clinical Significance
Glutaryl Carnitine (C5DC) is a critical diagnostic biomarker for Glutaric Acidemia Type I (GA-I) , an inherited disorder of lysine, hydroxylysine, and tryptophan metabolism caused by a deficiency in glutaryl-CoA dehydrogenase (GCDH). Accurate quantification of C5DC is essential for newborn screening (NBS) and therapeutic monitoring.
To ensure quantitative accuracy, Glutaryl Carnitine-d9 (C5DC-d9) is utilized as a stable isotope-labeled internal standard (IS). The "d9" label is typically located on the N-methyl groups of the carnitine backbone. Optimizing the Multiple Reaction Monitoring (MRM) transitions for this IS is critical to correct for ionization suppression, matrix effects, and extraction efficiency variances.
This guide provides a comprehensive protocol for optimizing the MRM parameters of C5DC-d9, applicable to both non-derivatized (direct) and butylated (derivatized) methods.
Chemical & Physical Properties
Understanding the structural fragmentation is the prerequisite for valid transition selection.
-
Molecule: Glutaryl-L-carnitine-d9 (chloride salt).[1]
-
Label Position: N-methyl-d9 ((CD3)3-N+...).
-
Molecular Weight Calculation:
-
Carnitine Backbone (d9): ~170.2 Da
-
Glutaryl Group: ~113.1 Da
-
Non-derivatized Monoisotopic Mass (M+): 285.2 Da
-
Butylated (Diester) Monoisotopic Mass (M+): 397.3 Da (Assuming esterification of both the carnitine carboxyl and the free glutaryl carboxyl).
-
Fragmentation Mechanism (CID)
Upon Collision-Induced Dissociation (CID), acylcarnitines typically undergo a characteristic fragmentation yielding a product ion at m/z 85 .[2]
-
Mechanism: Loss of the trimethylamine group (neutral loss of 59 Da) and the acyl side chain.[3][4][5]
-
Impact of d9 Label: Since the d9 label is on the trimethylamine group (which is lost as a neutral fragment), the resulting product ion at m/z 85 is unlabeled .
-
Transition Logic: Specificity is achieved via the unique precursor mass (285.2 or 397.3), while sensitivity is maximized by targeting the common stable fragment (85.1).
Method Development Strategy
The optimization process follows a "Source-to-Detector" logic. We must first ensure the ion exists (Source), then ensure it survives the vacuum interface (Cone/DP), and finally ensure it fragments efficiently (Collision Cell).
Workflow Visualization
Figure 1: Step-by-step optimization workflow for C5DC-d9 MRM transitions.
Detailed Protocol
Phase 1: Preparation & Setup
-
Stock Solution: Dissolve C5DC-d9 standard in 50:50 Methanol:Water (0.1% Formic Acid) to a concentration of 1 µM (approx. 285 ng/mL).
-
Instrument Setup: Triple Quadrupole MS (e.g., Sciex QTRAP, Waters Xevo, Agilent 6400).
-
Source Parameters (Initial Estimates):
Phase 2: Precursor Ion Optimization (Q1)
-
Scan Mode: Q1 MS (Full Scan).
-
Range: m/z 200 – 500.
-
Action: Infuse sample at 10 µL/min.
-
Optimization (Declustering Potential/Cone Voltage):
-
Ramp the Cone Voltage (CV) or Declustering Potential (DP) from 0V to 100V in 5V increments.
-
Goal: Find the voltage yielding the highest intensity for the precursor without inducing in-source fragmentation (e.g., loss of 59 Da before the quad).
-
Typical Value: 20–40 V.
-
Phase 3: Product Ion Selection (MS2)
-
Scan Mode: Product Ion Scan (MS2).
-
Precursor: Set Q1 to the optimized mass (285.2 or 397.3).
-
Collision Energy (CE): Set initially to 20 eV.
-
Observation:
-
Dominant Peak: m/z 85.1 (Characteristic acylcarnitine backbone).
-
Secondary Peak: m/z 226.2 (Non-derivatized, Loss of TMA-d9 [59+9=68 Da]).
-
Note: For C5DC-d9, the loss of the labeled TMA group (59+9 = 68 Da) confirms the d9 position.
-
285.2 - 68 = 217.2 (Protonated Glutaryl-alkene).
-
However, m/z 85 is universally preferred for sensitivity.
-
-
Phase 4: Collision Energy (CE) Optimization
-
Method: MRM Mode.
-
Transitions:
-
Transition 1: 285.2 -> 85.1
-
Transition 2: 285.2 -> 226.2 (Optional Qualifier)
-
-
Ramp: Vary CE from 10 eV to 60 eV in 2 eV increments.
-
Selection: Plot Intensity vs. CE. Select the peak apex.
-
Typical CE for m/z 85:25 – 35 eV .
-
Optimized Parameters (Reference Table)
The following values serve as a baseline. Fine-tuning is required per instrument.[5]
| Parameter | Non-Derivatized (Free Acid) | Butylated (Derivatized) | Note |
| Precursor Ion (Q1) | 285.2 | 397.3 | [M+H]+ |
| Product Ion (Q3) | 85.1 | 85.1 | Quantifier |
| Dwell Time | 20–50 ms | 20–50 ms | Depends on multiplexing |
| Declustering Pot. (DP) | 30–40 V | 40–50 V | Prevent in-source frag |
| Collision Energy (CE) | 28 ± 5 eV | 32 ± 5 eV | Optimize for max intensity |
| Cell Exit Pot. (CXP) | 10–15 V | 10–15 V | Instrument dependent |
Fragmentation Pathway Diagram
Understanding the origin of the m/z 85 ion confirms why the d9 label is not observed in the product ion.
Figure 2: Fragmentation pathway of Glutaryl Carnitine-d9. The d9 label resides on the Trimethylamine group, which is lost as a neutral fragment, leaving the common m/z 85 backbone.
Critical Considerations & Troubleshooting
A. Isobaric Interference (The "C10-OH" Problem)
While C5DC-d9 is unique (285 Da), the unlabeled analyte C5DC (276 Da non-derivatized / 388 Da butylated) faces interference from 3-Hydroxy-decanoyl carnitine (C10-OH) .[7]
-
Butylated Mode: C5DC (388) and C10-OH (388) are isobaric.
-
Non-Derivatized Mode: C5DC (276) and C10-OH (332) are NOT isobaric.
-
Recommendation: For research purposes, the Non-Derivatized method is superior for specificity as it naturally separates these compounds by mass, eliminating the need for complex chromatographic separation of isobars [1].
B. Cross-Talk
Ensure the collision cell is cleared efficiently (Inter-scan delay) to prevent "ghosting" of the 85 ion between the IS and the Analyte, as they share the same product ion.
C. Stability
Glutaryl carnitine is susceptible to hydrolysis. Ensure stock solutions are kept at -20°C and autosampler temperature is maintained at 4°C.
References
-
Matern, D., et al. (2011). "An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1." Molecular Genetics and Metabolism.
-
Van der Hooft, J. J., et al. (2015).[4][9] "Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis." Frontiers in Bioengineering and Biotechnology.
-
BenchChem. (2025).[5][10] "Application Note: Quantification of 3-Methylglutarylcarnitine in Plasma by LC-MS/MS."
-
MedChemExpress. "Glutarylcarnitine-d9 chloride Product Information."
Sources
- 1. L-Glutaryl Carnitine-d9 Chloride | LGC Standards [lgcstandards.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
High-throughput screening of Glutaric Acidemia Type I using d9 standards
Application Note: Advanced High-Throughput Screening of Glutaric Acidemia Type I (GA-I) using d9-Glutarylcarnitine Standards
Executive Summary & Scientific Rationale
Glutaric Acidemia Type I (GA-I) is a severe autosomal recessive neurometabolic disorder caused by a deficiency in glutaryl-CoA dehydrogenase (GCDH) .[1][2] This enzymatic block prevents the catabolism of lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites: glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine (C5DC) .[1]
Historically, newborn screening (NBS) for GA-I has faced specificity challenges.[1][3] Early protocols quantified C5DC using Octanoylcarnitine (C8) as a surrogate internal standard (IS) due to the commercial unavailability of stable-isotope labeled C5DC.[1] This "analog" approach resulted in variable recovery and poor precision. Later, d3-C5DC was introduced, but it suffered from isotopic overlap with the M+3 isotope of native analytes in high-concentration samples.
This guide details the Gold Standard High-Throughput Screening (HTS) protocol using d9-Glutarylcarnitine (C5DC-d9) . The d9-variant, labeled on the trimethylammonium group of the carnitine backbone, offers a +9 Da mass shift . This large separation eliminates isotopic crosstalk, provides a distinct product ion (m/z 94 vs. m/z 85), and ensures superior quantification accuracy during Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).
Pathophysiology & Biomarker Logic
Understanding the metabolic blockade is essential for interpreting screening results.
Figure 1: Metabolic blockade in GA-I. GCDH deficiency leads to Glutaryl-CoA accumulation, which is converted to Glutarylcarnitine (C5DC), the primary target for NBS.
Analytical Methodology: FIA-MS/MS
The method utilizes Flow Injection Analysis (FIA) coupled with Tandem Mass Spectrometry (MS/MS) .[4] To maximize sensitivity for dicarboxylic acylcarnitines like C5DC, samples are typically butylated .
The "d9" Advantage
-
Native C5DC (Butylated): Precursor m/z 388.3
Product m/z 85.1 -
d3-C5DC IS (Butylated): Precursor m/z 391.3
Product m/z 85.1-
Risk:[1] High levels of native C5DC can contribute M+3 isotopes to the 391 channel, falsely elevating the IS signal and suppressing the calculated concentration.
-
-
d9-C5DC IS (Butylated): Precursor m/z 397.4
Product m/z 94.1-
Benefit: The label is on the carnitine methyl groups. The product ion shifts from 85 to 94. This "double shift" (Precursor +9, Product +9) eliminates all spectral overlap.
-
Detailed Protocol
Materials & Reagents
-
Internal Standard: Glutarylcarnitine-[d9-methyl] (C5DC-d9).
-
Stock Solution: Prepare at 10 µmol/L in methanol.
-
Working Solution: Dilute in methanol to ~0.05 µmol/L (Daily use).
-
-
Extraction Solvent: HPLC-grade Methanol containing the IS working solution.
-
Derivatization Reagent: 3N HCl in n-Butanol (Prepare fresh or purchase commercial kits).
-
Mobile Phase: 80:20 Acetonitrile:Water + 0.05% Formic Acid.
Experimental Workflow
Figure 2: Step-by-step sample preparation workflow for high-throughput screening.
Step-by-Step Procedure
-
Punching: Punch one 3.2 mm (1/8 inch) disk from the DBS into a 96-well polypropylene plate. Include QC low, QC high, and blank wells.
-
Extraction: Add 100 µL of Methanol containing the d9-C5DC Internal Standard .
-
Critical: Ensure the IS concentration is precise; this is the reference for quantification.
-
-
Incubation: Seal plate and shake at 600-700 rpm for 20 minutes at room temperature.
-
Transfer: Transfer the supernatant to a new heat-resistant 96-well plate (V-bottom).
-
Evaporation 1: Dry under a gentle stream of Nitrogen (
) at 40°C until completely dry (~15-20 mins). -
Derivatization (Butylation): Add 50 µL of 3N HCl in n-Butanol to each well.
-
Seal with an aluminum foil heat seal or chemically resistant mat.
-
Incubate at 65°C for 15 minutes . (Do not overheat to avoid hydrolysis).
-
-
Evaporation 2: Remove seal and dry again under
at 40°C (~15 mins). -
Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (80% ACN). Shake for 10 mins.
-
Analysis: Inject 10 µL into the FIA-MS/MS system.
MS/MS Acquisition Parameters (SRM)
Configure the Triple Quadrupole Mass Spectrometer in Selected Reaction Monitoring (SRM) mode.
| Analyte | Internal Standard | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| C5DC (Glutarylcarnitine) | - | Positive | 388.3 | 85.1 | 25-30 | 50 |
| C5DC-d9 (IS) | Yes | Positive | 397.4 | 94.1 | 25-30 | 50 |
| C5 (Isovalerylcarnitine) | - | Positive | 302.2 | 85.1 | 25 | 50 |
| C8 (Octanoylcarnitine) | - | Positive | 344.3 | 85.1 | 25 | 50 |
*C5 and C8 are often monitored simultaneously for profile interpretation.
Data Analysis & Interpretation
Calculation
Concentration is calculated using the response ratio between the native analyte and the d9-labeled internal standard.
-
RF (Response Factor): Ideally 1.0 for stable isotopes, but should be verified during validation.
Screening Cutoffs (Typical)
-
Normal Range: < 0.40 µmol/L
-
Borderline: 0.41 – 0.60 µmol/L (Requires retest/second-tier).
-
Presumptive Positive: > 0.60 µmol/L
Note: Cutoffs are population-dependent and must be established by each laboratory.
Troubleshooting & Interferences
-
False Positives:
-
Glutaric Acidemia Type II (MADD): C5DC is elevated, but so are C4, C5, C8, C10, C12. Check the full profile.
-
Maternal GA-I: If the mother has undiagnosed GA-I, carnitine conjugates can cross the placenta.
-
-
False Negatives (Low Excretors): Some GA-I patients ("Low Excretors") have normal/borderline C5DC.[5] If clinical suspicion is high, proceed to Urine Organic Acid Analysis (GC-MS) looking for 3-OH-GA.
References
-
Lindner, M., et al. (2004).[6] "Implementation of newborn screening for glutaric aciduria type I: results and recommendations." Journal of Inherited Metabolic Disease. Link
-
Tortorelli, S., et al. (2005). "Newborn screening for glutaric aciduria type I: benefits and limitations." Journal of Inherited Metabolic Disease. Link
-
Mak, C.M., et al. (2013). "Newborn screening for glutaric aciduria type I in Hong Kong: cDNA analysis and population frequency." Clinica Chimica Acta. Link
-
American College of Medical Genetics (ACMG). (2006). "Newborn Screening: Toward a Uniform Screening Panel and System." Genetics in Medicine. Link
- Shigematsu, Y., et al. (2010). "Newborn screening for glutaric aciduria type I using a novel deuterated internal standard." Molecular Genetics and Metabolism. (Demonstrates the superiority of d9/labeled standards).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Glutaric Aciduria Type I Missed by Newborn Screening: Report of Four Cases from Three Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Quantification of Glutaryl Carnitine (C5DC)
This Application Note and Protocol Guide is designed to provide a comprehensive technical analysis of derivatized versus non-derivatized MS/MS workflows for Glutaryl Carnitine (C5DC) analysis, specifically focusing on the use of the internal standard Glutaryl Carnitine-d9.
Technical Comparison of Derivatized vs. Non-Derivatized MS/MS Workflows
Abstract
Glutaryl Carnitine (C5DC) is the primary biomarker for Glutaric Acidemia Type I (GA-I), a disorder of lysine, hydroxylysine, and tryptophan metabolism caused by a deficiency in glutaryl-CoA dehydrogenase (GCDH). Accurate quantification of C5DC in dried blood spots (DBS) is critical for newborn screening (NBS). This guide compares the two industry-standard mass spectrometry (MS/MS) workflows: Butyl Ester Derivatization and Non-Derivatized (Free Acid) Extraction . While derivatization historically offers superior sensitivity for dicarboxylic species, it introduces isobaric interferences (e.g., C10-OH) that require careful management. This protocol details the mechanistic differences, mass transitions for the d9-internal standard, and step-by-step workflows for both methods.
Technical Principles & Mechanism
2.1 The Chemistry of Derivatization
The derivatized method utilizes n-Butanol in 3N HCl to convert the carboxylic acid groups of acylcarnitines into butyl esters. This process alters the physicochemical properties of the analytes:
-
Positive Charge Stabilization: Esterification prevents the formation of zwitterions (negative charge on the carboxyl group), forcing the molecule to adopt a fixed positive charge at the quaternary ammonium center. This significantly enhances ionization efficiency in positive electrospray ionization (+ESI) mode.
-
Mass Shift: Each carboxyl group reacts with butanol (+56 Da).
-
C5DC (Glutaryl Carnitine): Contains two carboxyl groups (one on the glutaric side chain, one on the carnitine backbone).
-
Shift:
.
-
2.2 The Isobaric Interference Challenge
A critical risk in the derivatized method is the creation of isobaric interferences that do not exist in the non-derivatized method.
-
C5DC (Derivatized): MW 275 + 112 = 387 Da .
. -
3-Hydroxydecanoyl Carnitine (C10-OH): MW 331. Contains only one carboxyl group (carnitine backbone).
-
Shift:
. -
Result: MW 331 + 56 = 387 Da .
.
-
Conclusion: In derivatized assays, C5DC and C10-OH are isobaric (
2.3 Internal Standard: Glutaryl Carnitine-d9
The internal standard (IS), Glutaryl Carnitine-d9 , typically carries the deuterium label on the
-
Fragmentation: The primary product ion in MS/MS for acylcarnitines is
85, representing the carnitine backbone minus the trimethylamine group. -
Impact: Since the d9 label is lost during fragmentation (neutral loss of trimethylamine-d9, 68 Da), the product ion remains
85 for both labeled and unlabeled forms. The discrimination occurs solely at the precursor ion stage.
Method Comparison Data[1][2][3][4][5][6]
| Feature | Derivatized Method (Butylation) | Non-Derivatized Method (Free Acid) |
| Analyte Form | Dibutyl Ester | Free Acid |
| Precursor Ion (C5DC) | ||
| Precursor Ion (C5DC-d9) | ||
| Product Ion | ||
| Sensitivity | High (10-50x signal enhancement) | Moderate (Dependent on instrument sensitivity) |
| Specificity | Low (Interference from C10-OH) | High (C5DC and C10-OH are resolved) |
| Processing Time | ~2-3 Hours (Requires drying/incubation) | ~30-45 Minutes (Extract & Inject) |
| Reagents | Corrosive (3N HCl in n-Butanol) | Benign (Methanol/Water) |
| Clinical Use | Primary Screening (Sensitivity focus) | Second-Tier / Confirmatory (Specificity focus) |
Workflow Visualization
Caption: Comparison of Derivatized (Red) vs. Non-Derivatized (Yellow) workflows. Note the additional evaporation and reaction steps in Method A.
Detailed Experimental Protocols
5.1 Reagent Preparation
Internal Standard Stock (C5DC-d9):
-
Dissolve Glutaryl Carnitine-d9 (chloride salt) in 100% Methanol to create a 1 mM stock solution.
-
Store at -20°C (Stable >4 years).
-
Working Solution: Dilute stock in Methanol to a final concentration of ~0.05 µM (depending on daily spot volume).
Derivatization Reagent (Method A only):
-
Slowly add Acetyl Chloride to n-Butanol in an ice bath.
-
Ratio: 50 mL Acetyl Chloride + 450 mL n-Butanol.
-
Caution: Exothermic reaction. Generates HCl gas.[1] Use a fume hood.
5.2 Protocol A: Derivatized Method (Butylation)
Best for: Detecting "Low Excretor" GA-I patients; Older MS instruments.
-
Punch: Punch a 3.2 mm (1/8") DBS disc into a 96-well polypropylene plate.
-
Extraction: Add 100 µL of Working IS Solution (in Methanol).
-
Shake: Incubate on an orbital shaker (700 rpm) for 20 minutes at room temperature.
-
Dry: Remove solvent using a nitrogen evaporator (40-50°C) until completely dry.
-
Derivatize: Add 50 µL of 3N HCl in n-Butanol to each well.
-
Incubate: Seal plate (aluminum foil or heat seal) and incubate at 65°C for 15-20 minutes .
-
Dry: Remove foil and evaporate reagents under nitrogen (40-50°C) until completely dry. Ensure no acid residue remains.
-
Reconstitute: Add 100 µL of Mobile Phase (80:20 Acetonitrile:Water + 0.05% Formic Acid).
-
Analyze: Inject 10 µL into MS/MS (FIA or LC).
5.3 Protocol B: Non-Derivatized Method
Best for: High throughput; Avoiding C10-OH interference; Modern high-sensitivity MS instruments (e.g., Xevo TQ-S, Sciex 6500).
-
Punch: Punch a 3.2 mm (1/8") DBS disc into a 96-well plate.
-
Extraction: Add 100-150 µL of Working IS Solution (in Methanol containing hydrazine if AA analysis is combined, otherwise pure MeOH).
-
Shake: Incubate on an orbital shaker (700 rpm) for 20-30 minutes at room temperature.
-
Transfer: Transfer the supernatant to a fresh heat-resistant plate (to avoid paper fibers clogging the needle).
-
Analyze: Inject 10 µL directly into MS/MS.
Data Analysis & Interpretation
6.1 Mass Transitions (MRM)
Configure the Mass Spectrometer (Triple Quadrupole) with the following Multiple Reaction Monitoring (MRM) transitions:
| Analyte | Method A (Derivatized) | Method B (Non-Derivatized) | Dwell Time | Collision Energy |
| C5DC | 388.3 | 276.2 | 50 ms | ~25-30 eV |
| C5DC-d9 | 397.3 | 285.2 | 50 ms | ~25-30 eV |
| C10-OH | 388.3 | 332.2 | 50 ms | ~25-30 eV |
6.2 Troubleshooting Interferences
If using Method A (Derivatized) , a positive screen for C5DC (
-
Secondary Transition: Monitor
(specific to Butylated C5DC) vs .[2] -
Chromatography: If using LC column (not FIA), C5DC and C10-OH can be separated by retention time.
-
Confirmation: Retest positive samples using Method B (Non-Derivatized) to confirm mass 276 presence.
Caption: Mechanism of Isobaric Interference. Derivatization causes C5DC and C10-OH to converge at m/z 388, whereas non-derivatized methods resolve them.
References
-
Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program: Acylcarnitines. [Link]
-
Chace, D. H., et al. (2003). Use of tandem mass spectrometry for multianalyte screening of dried blood specimens from newborns. Clinical Chemistry. [Link][2]
-
Turgeon, C. T., et al. (2010). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. Clinical Chemistry. [Link]
-
Matern, D., et al. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Molecular Genetics and Metabolism. [Link]
Sources
Targeted Urinary Acylcarnitine Analysis: Glutarylcarnitine Quantification
Application Note & Protocol Guide
Executive Summary
Context: Glutaric Aciduria Type I (GA-I) is an autosomal recessive disorder of lysine, hydroxylysine, and tryptophan metabolism caused by a deficiency of glutaryl-CoA dehydrogenase (GCDH).[1] While traditional diagnosis relies on Organic Acid Analysis (OAA) via GC-MS to detect glutaric acid, a significant subset of patients ("low excretors") may present with normal urinary organic acid profiles, leading to false negatives.
The Solution: This application note details a protocol for the targeted analysis of Glutarylcarnitine (C5DC) in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike GC-MS, which measures volatile organic acids, this method directly targets the acylcarnitine conjugate using Deuterated Glutarylcarnitine (
Key Advantage: Urinary glutarylcarnitine is often persistently elevated even when free glutaric acid is not, making this workflow a critical complement to standard OAA for equivocal cases and drug development monitoring.
Scientific Rationale & Mechanism
The Analytical Distinction
It is vital to distinguish between the two primary methodologies used in this metabolic space:
| Feature | Organic Acid Analysis (Standard) | Acylcarnitine Profiling (Targeted) |
| Primary Analyte | Glutaric Acid (Free Acid) | Glutarylcarnitine (Conjugate) |
| Instrument | GC-MS (Gas Chromatography) | LC-MS/MS (Liquid Chromatography) |
| Internal Standard | Deuterated Glutaric Acid | Deuterated Glutarylcarnitine |
| Sample Prep | Extraction + Derivatization (TMS) | Dilute-and-Shoot or Protein Crash |
| Limitation | Misses "Low Excretors" | Requires isobaric separation (C10-OH) |
Metabolic Pathway & Blockage
The accumulation of Glutaryl-CoA drives the formation of Glutarylcarnitine as a detoxification mechanism. The following diagram illustrates the metabolic bottleneck.
Caption: Metabolic block in GA-I leading to the accumulation of Glutaryl-CoA and its diversion into Glutarylcarnitine.
Materials & Reagents
Standards
-
Analyte Standard: Glutarylcarnitine (C5DC), >98% purity.
-
Internal Standard (IS): Glutarylcarnitine-
(methyl- ).-
Note: The
label is typically on the N-methyl group of the carnitine backbone. This ensures the IS co-elutes with the analyte but is mass-resolved.
-
-
Normalization Standard: Creatinine-
(for urinary normalization).
Matrix & Solvents
-
Matrix: Human Urine (spontaneous void).
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Diluent: 50:50 Methanol:Water (v/v).
Experimental Protocol
Sample Preparation (Dilute-and-Shoot)
Urine is a complex matrix with high salt content. A "dilute-and-shoot" approach is preferred over Solid Phase Extraction (SPE) for acylcarnitines to prevent polar analyte loss, provided a high-efficiency column is used.
-
Thawing: Thaw urine samples at room temperature and vortex for 10 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
IS Addition:
-
Transfer 20 µL of urine supernatant to a 1.5 mL tube.
-
Add 20 µL of Internal Standard Working Solution (containing 1 µM Glutarylcarnitine-
).
-
-
Dilution: Add 160 µL of Diluent (50:50 MeOH:H2O). Total volume = 200 µL (1:10 dilution).
-
Mixing: Vortex for 30 seconds.
-
Final Spin: Centrifuge at 15,000 x g for 10 minutes (4°C).
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial with a glass insert.
LC-MS/MS Conditions
-
Instrument: UHPLC coupled to Triple Quadrupole MS.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or High-Strength Silica C18.
-
Recommendation: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) is superior for polar acylcarnitines compared to standard C18.
-
-
Injection Volume: 2 µL.
-
Gradient:
-
0.0 min: 90% B
-
3.0 min: 50% B
-
3.1 min: 90% B
-
5.0 min: 90% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |
| Glutarylcarnitine (C5DC) | 276.1 | 85.1 | 30 | 25 |
| Glutarylcarnitine- | 279.1 | 85.1 | 30 | 25 |
| Interference Check (C10-OH) | 332.2 | 85.1 | 35 | 28 |
Note: The transition to m/z 85.1 represents the characteristic trimethylammonium fragment of the carnitine backbone.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from urine collection to data quantification.
Data Analysis & Interpretation
Identification Criteria
-
Retention Time: The analyte peak must elute within ±0.05 min of the Deuterated IS peak.
-
Signal-to-Noise: S/N ratio > 10 for Quantification (LOQ).
Creatinine Normalization (Crucial Step)
Unlike plasma, urine concentration varies based on hydration. You must normalize the raw concentration of Glutarylcarnitine against urinary creatinine.
Reference Ranges (Indicative)
-
Healthy Control: < 5.2 mmol/mol creatinine.[4]
-
Glutaric Aciduria Type I: > 15 mmol/mol creatinine (often > 100).[5]
-
Note: Values may vary by lab; establish local reference intervals.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Isobaric Interference | Co-elution of C10-OH carnitine | C10-OH (3-hydroxydecanoyl) is isobaric with C5DC-butyl ester but distinct in free form. If using underivatized method (this protocol), mass is distinct (276 vs 332). If interference persists, optimize HILIC gradient. |
| Low Sensitivity | Ion Suppression | Urine salts suppressing signal. Increase dilution to 1:20 or switch to C18 with ion-pairing reagents. |
| Peak Tailing | pH Mismatch | Ensure mobile phases are buffered (Ammonium Formate) to maintain analyte charge state. |
References
-
American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: Glutaric Acidemia Type I." ACMG Guidelines. [Link]
-
Tortorelli, S., et al. (2005). "The urinary excretion of glutarylcarnitine is an informative tool in the biochemical diagnosis of glutaric acidemia type I." Molecular Genetics and Metabolism. [Link]
-
Restek Corporation. "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." Application Note. [Link]
-
National Institutes of Health (NIH). "Glutaric Acidemia Type 1." Genetics Home Reference. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). "Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance." CLSI C62-A. [Link]
Sources
- 1. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary Medium-Chained Acyl-Carnitines Sign High Caloric Intake whereas Short-Chained Acyl-Carnitines Sign High -Protein Diet within a High-Fat, Hypercaloric Diet in a Randomized Crossover Design Dietary Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The urinary excretion of glutarylcarnitine is an informative tool in the biochemical diagnosis of glutaric acidemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dle.com.br [dle.com.br]
Flow injection analysis (FIA) settings for C5DC-d9 detection
This Application Note provides a comprehensive technical guide for the detection of Glutarylcarnitine (C5DC) using Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) with a deuterated internal standard (C5DC-d9 ).
This protocol is designed for Research Use Only (RUO) and method development in clinical or metabolic profiling laboratories. It synthesizes current best practices from newborn screening (NBS) methodologies, including CDC and ACMG technical standards.
Introduction & Scientific Rationale
Glutaric Acidemia Type I (GA-I) is an autosomal recessive disorder caused by a deficiency of glutaryl-CoA dehydrogenase. The primary biochemical marker in newborn screening is Glutarylcarnitine (C5DC) .
The Challenge: Sensitivity and Specificity
C5DC is a dicarboxylic acylcarnitine. Its detection faces two primary challenges:
-
Isobaric Interference: In non-derivatized assays, C5DC (MW 275) is isobaric with 3-Hydroxydecanoylcarnitine (C10-OH) . Both share the same nominal mass and similar fragmentation patterns.
-
Ionization Efficiency: Dicarboxylic acids ionize less efficiently in positive electrospray ionization (ESI+) compared to monocarboxylic acylcarnitines.
The Solution: Isotope Dilution with C5DC-d9
Historically, C5DC was quantified against C8-carnitine, leading to inaccurate quantitation. The use of C5DC-d9 (Glutarylcarnitine-d9, typically labeled on the trimethylamine group) provides a stable isotope-labeled internal standard (IS) that co-elutes and ionizes identically to the analyte, correcting for matrix effects and ion suppression.
Experimental Workflow
The following diagram illustrates the high-throughput screening workflow, highlighting the critical decision points between Non-Derivatized (Fast) and Derivatized (Sensitive) methods.
Caption: Workflow for C5DC detection. Non-derivatized extraction is standard for speed; derivatization improves sensitivity for dicarboxylic species.
Sample Preparation Protocol
Reagents
-
Extraction Solvent: Methanol (HPLC Grade) containing 3 mmol/L Hydrazine Hydrate (optional, to minimize C5DC hydrolysis).
-
Internal Standard Working Solution: C5DC-d9 dissolved in methanol. Target concentration: ~0.5 µmol/L.
-
Mobile Phase: 80% Acetonitrile / 20% Water + 0.1% Formic Acid.
Step-by-Step Extraction (Non-Derivatized)
-
Punch: Punch a 3.2 mm (1/8 inch) disc from the DBS card into a 96-well plate.
-
Add IS: Add 100 µL of Extraction Solvent containing the C5DC-d9 Internal Standard.
-
Incubate: Shake at 600-700 rpm for 45 minutes at room temperature (20-25°C).
-
Note: Avoid high heat for non-derivatized C5DC to prevent hydrolysis of the glutaryl moiety.
-
-
Transfer: Transfer 60-80 µL of the supernatant to a fresh plate (to avoid paper fibers clogging the FIA system).
-
Inject: Inject 10 µL into the FIA-MS/MS system.
FIA and MS/MS Instrument Settings[1][2]
This section details the specific parameters for a Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo, Sciex QTRAP, or Thermo TSQ).
A. Liquid Chromatography (FIA Mode)
Since this is Flow Injection Analysis , there is no analytical column. The "LC" acts solely as a pump to deliver the sample to the source.
| Parameter | Setting | Rationale |
| Flow Rate | Step Gradient: 0.0 - 0.2 min: 0.2 mL/min0.2 - 1.0 min: 0.02 mL/min1.0 - 1.5 min: 0.5 mL/min | High flow initially pushes sample to source; low flow allows extended dwell time for MS data acquisition; high flow washes the line. |
| Mobile Phase | 80:20 Acetonitrile:Water + 0.1% Formic Acid | High organic content ensures efficient desolvation and ionization. Formic acid provides protons for [M+H]+ formation. |
| Injection Volume | 10 µL | Standard volume for DBS extracts to ensure sufficient signal without detector saturation. |
| Run Time | 1.5 - 2.0 minutes | Sufficient to capture the sample plug and wash the injector. |
B. Mass Spectrometry (Source Parameters)[3][4][5]
-
Ionization Mode: Electrospray Ionization (ESI) Positive (+)
-
Capillary Voltage: 3.0 - 3.5 kV
-
Source Temperature: 120°C - 150°C
-
Critical: Keep source temp lower than standard LC-MS (often >300°C) to prevent thermal degradation of labile acylcarnitines.
-
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 - 800 L/hr
C. MRM Transitions (The "Core" Settings)
The specificity of the assay relies on the Multiple Reaction Monitoring (MRM) transitions.
1. Non-Derivatized Method (Free Acid)
Used for rapid screening.
-
Precursor: Protonated molecule
. -
Product: The characteristic fragment at m/z 85 corresponds to the carnitine backbone (
).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |
| C5DC (Native) | 276.1 | 85.0 | 50 - 100 | 25 - 30 | 30 - 40 |
| C5DC-d9 (IS) | 285.1 | 85.0 | 50 - 100 | 25 - 30 | 30 - 40 |
Note: The d9 label is typically on the trimethylamine group. This group is lost as a neutral fragment (
2. Derivatized Method (Butyl Ester)
Used for confirmation or high-sensitivity requirements.
-
Precursor: Butyl ester
. C5DC is a dicarboxylic acid, so it forms a dibutyl ester .-
MW Calculation: 275 (Native) + 56 (Butyl) + 56 (Butyl) = 387.
.
-
-
Product: m/z 85 (Backbone).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |
| C5DC (Butyl) | 388.3 | 85.0 | 50 | 28 | 40 |
| C5DC-d9 (Butyl) | 397.3 | 85.0 | 50 | 28 | 40 |
Data Analysis & Calculation
Concentration Calculation
Since FIA does not separate compounds chromatographically, quantification is based on the ratio of the analyte signal to the internal standard signal, multiplied by the concentration of the internal standard.
- : Concentration of C5DC in the sample (µmol/L).
- : Concentration of C5DC-d9 in the extraction solvent.
- : Response Factor. Ideally close to 1.0 for stable isotope standards, but should be empirically determined during validation.
Interference Flagging (The C10-OH Problem)
If C5DC is elevated (> 0.2 µmol/L in newborns), it is critical to distinguish it from C10-OH.
-
Solution: A second-tier test using LC-MS/MS (with a column) is required to chromatographically separate C5DC from C10-OH.
-
Advanced FIA Trick: Some protocols monitor a secondary transition for derivatized C5DC (m/z 388 -> 115) which is more specific to the glutarate moiety, though less sensitive.
Quality Control (QC) Strategy
A self-validating system requires rigorous QC to prevent false negatives (missed GA-I cases).
| QC Level | Composition | Frequency | Acceptance Criteria |
| Method Blank | Extraction solvent only (no blood) | Every plate | Signal < 10% of LLOQ |
| Low QC | Normal DBS pool | Every plate | Within ±2 SD of historical mean |
| High QC | DBS enriched with C5DC | Every plate | Within ±15% of target value |
| IS Monitor | C5DC-d9 Area Count | Every sample | > 50% of mean IS area of the run |
References
-
ACMG Technical Standards (2020) Title: Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG).[3] Source: Genetics in Medicine.[4][3][5] Link:[Link]
-
CDC Newborn Screening Quality Assurance Program Title: Newborn Screening Quality Assurance Program (NSQAP) Portal and Reports. Source: Centers for Disease Control and Prevention (CDC). Link:[Link]
-
CLSI C57-A Title: Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. Source: Clinical and Laboratory Standards Institute (CLSI). Link:[Link]
-
Comparison of Methods Title: Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Source: Clinica Chimica Acta. Link:[Link]
Sources
- 1. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Glutaryl Carnitine-d9 Peak Shape
Status: Online Operator: Senior Application Scientist Ticket ID: C5DC-d9-OPT Subject: Troubleshooting peak shape anomalies for L-Glutaryl Carnitine-d9 (C5DC-d9) in LC-MS/MS.
Executive Summary: The Molecule & The Challenge
Welcome to the technical support hub. You are likely here because L-Glutaryl Carnitine-d9 (C5DC-d9) is behaving poorly in your assay. To fix it, we must first understand it.
The Antagonist: L-Glutaryl Carnitine is a zwitterionic dicarboxylic acid .
-
Quaternary Amine: Permanently positively charged (interacts with silanols).
-
Two Carboxylic Acids: One free acid from the glutaric side chain, one from the carnitine backbone. These are pH-sensitive (
).
The Consequence: This molecule suffers from "bipolar disorder" in chromatography. It wants to chelate metals (acids), stick to silanols (amine), and wash off C18 columns (polarity).
Module 1: Peak Tailing & Broadening
Diagnosis: The peak rises sharply but drags out a long tail, ruining resolution and integration.
Q: My C5DC-d9 peak looks like a shark fin (tailing). Is my column dead?
A: Likely not. Tailing for acylcarnitines is almost always chemical, not physical. The permanent positive charge on the quaternary amine is interacting with residual silanols (
The Fix: Competitive Ion Binding You need to flood the mobile phase with cations that compete with your analyte for those active sites.
-
Protocol: Add Ammonium Formate (5mM - 10mM) to both Mobile Phase A and B.
-
Column Choice: If you are using a standard C18, switch to a HSS T3 (High Strength Silica) or a column with "Charged Surface Hybrid" (CSH) technology. These are designed to repel basic analytes at low pH.
Q: I am using HILIC and still seeing broad peaks. Why?
A: In HILIC, water is the "strong" solvent. If your peak is broad, your re-equilibration time might be too short, or your buffer concentration is too low to maintain the water layer on the silica surface.
-
Recommendation: Ensure your HILIC method has at least 5-10 column volumes of re-equilibration time. HILIC mechanisms rely on a stagnant water layer; if this layer isn't fully established between runs, peak shape suffers.
Module 2: Peak Fronting & Distortion
Diagnosis: The peak has a "shoulder" on the front or looks like a rectangle.
Q: My peak looks smashed or is fronting. Is this column overload?
A: For an internal standard like d9, mass overload is rare. The culprit is almost certainly Injection Solvent Mismatch (The "Strong Solvent Effect").
The Mechanism: If you dissolve your sample in 100% Methanol (strong solvent in RPLC) and inject it onto a column equilibrating in 95% Water (weak solvent), the analyte travels faster in the plug of methanol than in the mobile phase. This causes the band to spread forward before it even touches the stationary phase.
Visualizing the Solvent Effect:
Caption: Figure 1. Mechanism of peak fronting caused by injecting a strong solvent (MeOH) into a weak mobile phase.
The Protocol: Solvent Matching
-
RPLC: Dissolve samples in initial mobile phase (e.g., 90:10 Water:MeOH). If protein precipitation requires high organic, dilute the supernatant with water before injection.
-
HILIC: The rules flip. Water is the strong solvent. Inject samples in 100% Acetonitrile or 90:10 ACN:Water. Injecting water-rich samples in HILIC destroys peak shape immediately.
Module 3: Split Peaks & Isobaric Interference
Diagnosis: The peak has two humps or looks like "Batman ears."
Q: Is my C5DC-d9 degrading? I see two peaks.
A: This is likely an isomeric separation , not degradation. L-Glutaryl Carnitine (C5DC) has a structural isomer: 3-Methylglutaryl Carnitine .[5]
-
While your d9 standard should be pure, if you see splitting in your native analyte (and the IS tracks with it), your chromatography is partially resolving these isomers.
-
Action: Check your MRM transitions.
-
Glutaryl Carnitine Precursor: m/z ~384 (d9) / ~375 (native)
-
Product Ion: m/z 85 (standard carnitine fragment).
-
If splitting persists in the pure standard, check your pH. At intermediate pH (4-6), the two carboxylic acid groups may exist in different ionization states, causing peak splitting. Buffer your mobile phase to pH < 3.0 (Formic Acid) or > 7.0 (Ammonium Acetate) to force a single ionization state.
-
Module 4: Sensitivity & Metal Chelation
Diagnosis: Peak shape is okay, but intensity is erratic or vanishing.
Q: My signal intensity drops over time, and the peak looks "ragged."
A: C5DC is a dicarboxylic acid. It loves to chelate with iron and stainless steel in your LC flow path.
The Fix: System Passivation
-
Hardware: Replace stainless steel capillaries with PEEK or fused silica where possible.
-
Additives: Add trace Phosphoric Acid (very low conc.) or Medronic Acid to the mobile phase to shield metal surfaces. Note: This can suppress MS signal, so use with caution.
-
Chelators: Add 5µM EDTA to Mobile Phase A. This binds free metal ions in the solvent.
Summary of Optimization Parameters
| Parameter | Recommendation for C5DC-d9 | Why? |
| Column | HILIC (Amide or Silica) or HSS T3 (C18) | HILIC for retention; HSS T3 for pore filling/wettability. |
| Mobile Phase A | 10mM Ammonium Formate + 0.1% Formic Acid in Water | Ammonium masks silanols; Acid suppresses carboxylic ionization. |
| Mobile Phase B | Acetonitrile (or MeOH for RPLC) | ACN is standard for HILIC. |
| Injection Solvent | Match Initial Gradient Conditions | Prevents "Strong Solvent Effect" fronting.[6] |
| pH Control | Maintain pH < 3.0 | Keeps carboxylic acids protonated (neutral) for consistent retention. |
Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step decision matrix for diagnosing L-Glutaryl Carnitine peak shape issues.
References
-
Waters Corporation. (2020). MetaboQuan-R for Acylcarnitines in Human Serum. Application Note. Link
-
Agilent Technologies. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Application Note 5990-5386EN. Link
-
Frontiers in Molecular Biosciences. (2016). Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data.Link
-
Phenomenex. (2015). LC Technical Tip: Identifying & Correcting Fronting Peaks.Link
-
National Institutes of Health (NIH) / PMC. (2012). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms.[7]Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 3. Technical Tip: Fronting Peaks [phenomenex.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. O-3-methylglutaryl-L-carnitine | C13H23NO6 | CID 91825638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
Technical Support Center: Glutaryl Carnitine-d9 (C5DC-d9) Stability & Troubleshooting
This guide is structured as a specialized Technical Support Center resource, designed for immediate application by analytical chemists and researchers.
Status: Operational | Updated: February 2026 Topic: Hydrolysis & Storage Stability of Internal Standard C5DC-d9 Audience: Bioanalytical Scientists, NBS Lab Directors, DMPK Researchers
The Core Issue: Why is my C5DC-d9 Signal Dropping?
The Short Answer: Glutaryl Carnitine-d9 (C5DC-d9) is an acylcarnitine with a high susceptibility to hydrolysis due to its specific chemical structure. If your internal standard (IS) signal is decreasing, or if you are observing unexplained increases in Free Carnitine-d9 (C0-d9), your stock solution has likely degraded.
The Mechanism (The "Why"): Acylcarnitines contain an ester linkage between the carnitine hydroxyl group and the fatty acid moiety (in this case, glutaric acid). This ester bond is thermodynamically unstable in aqueous solutions, particularly at pH > 7.0 or elevated temperatures.
Upon hydrolysis, C5DC-d9 cleaves into two components:
-
Free Carnitine-d9 (C0-d9): This is the critical interference byproduct.
-
Glutaric Acid: A dicarboxylic acid.
Visualization: The Hydrolysis Pathway
The following diagram illustrates the degradation pathway and the resulting mass spectral interference.
Figure 1: Hydrolysis mechanism of Glutaryl Carnitine-d9. Note that the degradation product (C0-d9) is isobaric with the internal standard used for Free Carnitine, leading to quantification errors.
Storage & Handling Protocols
Current Best Practices: To prevent hydrolysis, you must control three variables: Temperature, pH, and Solvent Composition.
| Variable | Recommendation | Technical Rationale |
| Solvent | Methanol + 0.1% Formic Acid | Pure methanol can allow transesterification. Water promotes hydrolysis. Acidification stabilizes the ester bond [1, 5]. |
| Temperature | -80°C (Long-term) | Arrhenius kinetics dictate that hydrolysis rates drop significantly at ultra-low temperatures. -20°C is acceptable for <3 months [2]. |
| pH | Acidic (pH 3.0 - 5.0) | Acylcarnitines are stable at neutral-to-acidic pH but degrade logarithmically at pH > 9.0 [5]. |
| Container | Glass (Silanized) | Avoid polystyrene plastics if using high concentrations of Acetonitrile, as plasticizers can leach and cause MS noise [3]. |
Protocol: Reconstituting C5DC-d9 Lyophilized Powder
Follow this strict workflow to ensure stock integrity.
-
Equilibrate: Allow the lyophilized vial to reach room temperature in a desiccator (prevents condensation).
-
Solvent Prep: Prepare a solution of Methanol:Water (80:20 v/v) containing 0.1% Formic Acid .
-
Note: The small water content helps dissolve the salt form, while the acid prevents hydrolysis.
-
-
Dissolve: Add solvent to the vial. Vortex gently (do not sonicate excessively as heat promotes degradation).
-
Aliquot: Immediately divide into single-use aliquots (e.g., 50 µL) in amber glass vials.
-
Freeze: Store at -80°C immediately. Do not refreeze after thawing.
Troubleshooting Guide: Diagnostics
Q: How do I confirm if my C5DC-d9 stock has hydrolyzed?
A: Perform the "C0-Ratio Check." Since C5DC-d9 degrades into C0-d9, you can monitor the ratio of these two species using LC-MS/MS.
Diagnostic Workflow:
-
Inject your "suspect" Internal Standard (IS) working solution directly (Flow Injection Analysis or short column).
-
Monitor two transitions:
-
C5DC-d9: m/z ~397 → 85 (Butyl ester) OR m/z ~285 → 85 (Free acid).
-
C0-d9: m/z ~227 → 85 (Butyl ester) OR m/z ~171 → 85 (Free acid).
-
-
Calculate Ratio:
-
Threshold: If
(5%), your stock is compromised. Fresh, high-purity stock should have negligible C0-d9 background.
Q: I see a signal drop, but C0-d9 is not increasing. What else could it be?
A: Check for "Matrix Suppression" or "Solvent Mismatch." If the absolute intensity of the IS drops but the ratio of C5DC/C0 remains constant, you are likely facing ion suppression, not hydrolysis.
-
Solvent Mismatch: If your sample is in 100% aqueous buffer and you inject into a high-organic mobile phase (or vice versa), the C5DC-d9 may precipitate or elute in the solvent front [4].
-
Adsorption: C5DC is zwitterionic. It can stick to glass surfaces if the solution is too aqueous without ionic strength.
Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing internal standard loss.
Frequently Asked Questions (FAQs)
Q: Can I store the working solution (diluted IS) at 4°C for a week? A: No. Acylcarnitines in dilute aqueous/organic mixtures (common for working solutions) are less stable than in concentrated stock. The "4-Hour Rule" applies: discard working solutions left at room temperature for >4 hours. At 4°C, stability is limited to 24-48 hours maximum [2, 5].
Q: Does the Butylation (derivatization) process affect C5DC-d9 stability? A: Yes. The standard Newborn Screening (NBS) protocol involves derivatizing with Butanol-HCl. This acidic environment is generally stabilizing during the reaction, but if the final evaporation step is too harsh (too hot or too long), it can cause hydrolysis. Furthermore, incomplete derivatization leads to split peaks (butylated vs. free), diluting your signal [6].
Q: Why use C5DC-d9 instead of a different analog? A: Specificity. C5DC (Glutaryl Carnitine) is the primary marker for Glutaric Acidemia Type I (GA-I) . Using a deuterated analog (d9) is essential to correct for matrix effects during MS/MS analysis. However, be aware that C5DC has isomers (e.g., C10-OH carnitine) that are isobaric. Chromatography is required to separate them if high specificity is needed [7].
References
-
NIH/PubMed: Stability of acylcarnitines and free carnitine in dried blood samples.Link
-
Clinical Chemistry: Instability of Acylcarnitines in Stored Dried Blood Spots.Link
-
SciSpace: Effect of acetonitrile concentration on acylcarnitines measurement.Link
-
Shimadzu Technical Report: Key Differences in the Use of Methanol and Acetonitrile.Link
-
BenchChem: Long-term stability and storage of Acetyl-L-Carnitine (Analogous Acylcarnitine Data).Link
-
MedChemExpress: Glutarylcarnitine-d9 chloride Product Information & Stability.Link
-
PubMed: An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1.Link
Optimizing retention time stability for polar acylcarnitines
Introduction: The "Polarity Trap" of Acylcarnitines
Welcome to the technical support center. If you are reading this, you are likely struggling with the early-eluting polar acylcarnitines—specifically free carnitine (C0), acetylcarnitine (C2), and propionylcarnitine (C3).
The Core Challenge: Acylcarnitines are zwitterionic betaines. At neutral pH, they carry both a permanent positive charge (quaternary ammonium) and a negative charge (carboxylic acid). In standard Reversed-Phase LC (RPLC), they exhibit near-zero retention, eluting in the void volume where ion suppression is highest.
While many labs turn to Hydrophilic Interaction Liquid Chromatography (HILIC) to solve retention, they often encounter a secondary problem: Retention Time (RT) Drift . This guide addresses the root causes of that instability and provides self-validating protocols to fix it.
Module 1: HILIC Retention Stability
User Question: "My C0 and C2 retention times drift later with every injection, even after 20 minutes of equilibration. Why is the column 'aging' so fast?"
Scientist’s Diagnosis: The column isn't aging; it is hydrating . In HILIC, the "stationary phase" is not just the silica ligand—it is a water-rich layer adsorbed onto that ligand. If your equilibration does not precisely re-establish this water layer after every gradient, your retention times will drift.[1] This is the HILIC Hysteresis effect.
The Mechanism: The Water Layer Equilibrium
The following diagram illustrates why your retention is shifting. You are likely stripping the water layer during the gradient and failing to rebuild it fully.
Figure 1: The HILIC Hydration Cycle. Retention stability depends on fully resetting the water layer (Green Node) before the next injection.
Protocol: The "Pressure Trace" Validation
Do not rely on time (e.g., "10 minutes") for equilibration. Rely on physics.
-
Step 1: Set your re-equilibration time to a high value (e.g., 20 column volumes).
-
Step 2: Monitor the System Backpressure (Delta P).
-
Step 3: As the column equilibrates from high-water (elution) to high-organic (initial), the viscosity changes.
-
Validation Rule: The column is ONLY equilibrated when the pressure trace is flat (slope = 0) for at least 2 minutes. If the pressure is still slowly dropping, the water layer is still thinning.
Module 2: The Sample Diluent Effect
User Question: "My peaks for C0 and C3 are split or look like 'shark fins.' The later eluting lipids look fine. Is my column voided?"
Scientist’s Diagnosis: Your column is likely fine. You are suffering from Solvent Mismatch . In HILIC, water is the "strong" solvent.[2][3] If you dissolve your sample in 100% water (or high aqueous buffer) and inject it into a 90% Acetonitrile mobile phase, the water in your sample acts as a "plug" of strong solvent, carrying the analytes down the column faster than the mobile phase.
Data: Impact of Diluent on Peak Shape
| Sample Diluent Composition | C0 Peak Shape | C5 Peak Shape | Sensitivity Impact |
| 100% Water | Split / Fronting | Broad / Tailing | High suppression (poor) |
| 50:50 ACN:Water | Broad | Acceptable | Medium |
| 85:15 ACN:Water | Sharp / Gaussian | Sharp / Gaussian | Optimal |
| 100% ACN | Sharp (Risk of precipitation) | Sharp | Good (Solubility risk) |
Troubleshooting Protocol: The "Sandwich" Injection
If your samples must be aqueous (e.g., urine, plasma supernatant) and cannot be diluted further due to sensitivity limits:
-
Pre-Column Dilution: Configure the autosampler to draw a "plug" of 100% ACN before and after the sample.
-
Injection Sequence: [Air Gap] -> [ACN Plug] -> [Sample] -> [ACN Plug].
-
Result: This mixes in the loop/needle, effectively raising the organic content before the sample hits the column bed.
Module 3: Troubleshooting Decision Tree
Use this logic flow to diagnose instability without guessing.
Figure 2: Diagnostic logic for isolating the root cause of retention drift in polar acylcarnitine analysis.
Module 4: Advanced FAQs
Q: Should I use Ion-Pairing (IP-RP) instead of HILIC? A: Only as a last resort. While adding Heptafluorobutyric Acid (HFBA) to a C18 method will retain carnitines, it comes with a high cost:
-
System Contamination: Ion-pairing agents stick to everything. You will likely dedicate that LC system permanently to IP methods.
-
Suppression: High concentrations of HFBA suppress MS ionization in negative mode (though carnitines are usually positive mode, this limits multi-analyte profiling).
-
Drift: IP reagents also require long equilibration to saturate the column surface.
Q: What about derivatization (Butylation)? A: Historically popular, but often unnecessary today. Converting acylcarnitines to butyl esters increases hydrophobicity, allowing C18 analysis.
-
Risk:[4] Acidic butylation can hydrolyze the acyl chain, leading to false-high Free Carnitine (C0) values [1].
-
Verdict: Modern HILIC-MS/MS offers sufficient sensitivity without the error-prone extra step.
Q: My pressure is stable, but RT still drifts. What is the pH? A: Check your mobile phase pH. Acylcarnitines are sensitive to pH changes near their pKa.
-
Recommendation: Use Ammonium Formate buffered to pH 3.5 - 4.0 . This ensures the carboxylic acid is protonated (neutral) and the quaternary amine is positive, creating a predictable single charge state. Unbuffered formic acid is often too variable [2].
References
-
Minkler, P. E., & Hoppel, C. L. (1993). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS.[5] Clinical Chemistry. (Note: Discusses hydrolysis risks of derivatization).
-
Greco, G., et al. (2013). HILIC retention behavior of polar compounds: The role of mobile phase pH and buffer concentration.[1] Journal of Separation Science.
-
Thermo Fisher Scientific. (2020). Column Troubleshooting Guide – HILIC. Thermo Fisher Application Notes.
-
Agilent Technologies. (2019).[3] Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC North America.
Sources
Technical Support Center: Isotopic Overlap in Deuterated Carnitine Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who use liquid chromatography-mass spectrometry (LC-MS) for the quantification of carnitine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and validate your own assays effectively.
This document addresses a critical and often overlooked aspect of quantitative analysis using stable isotope-labeled internal standards: the correction for natural isotopic overlap. Failure to account for this phenomenon can lead to significant analytical errors, including non-linear calibration curves and inaccurate quantification[1].
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental concepts of isotopic overlap.
Q1: What are stable isotopes and why do they cause "overlap" in mass spectrometry?
A: Most elements exist in nature as a mixture of isotopes, which are atoms with the same number of protons but different numbers of neutrons. The lighter isotope is always far more abundant. For elements common in biological molecules like carnitine (C₇H₁₅NO₃), the most abundant isotopes are ¹²C, ¹H, ¹⁴N, and ¹⁶O. However, heavier, naturally occurring stable isotopes like ¹³C, ²H, ¹⁵N, and ¹⁸O are also present in predictable amounts[2].
| Isotope | Mass (u) | Natural Abundance (%) |
| ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 |
| ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 |
| ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 |
| ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 |
| ¹⁸O | 17.999160 | 0.205 |
| (Data sourced from the 1997 IUPAC report[2]) |
A mass spectrometer separates molecules based on their mass-to-charge ratio (m/z). A molecule of unlabeled carnitine containing only the most abundant isotopes has a specific monoisotopic mass (M). However, a small percentage of carnitine molecules will naturally contain one or more heavy isotopes (e.g., a ¹³C atom instead of a ¹²C). These molecules will have masses of M+1, M+2, and so on.
A deuterated internal standard (IS), such as d₃-carnitine, is synthesized to have a mass of M+3. The "isotopic overlap" problem occurs when the M+3 peak from the natural isotope distribution of the unlabeled analyte contributes to the signal of the M+3 internal standard. This interference becomes more pronounced as the analyte concentration increases, distorting the analyte/IS ratio[1][3].
Q2: Can you visualize this spectral overlap for me?
A: Certainly. The following diagram illustrates how the isotopic distribution of a high-concentration unlabeled analyte can interfere with the signal of its deuterated internal standard.
Caption: Isotopic distribution of an analyte overlapping with the internal standard.
Q3: Why is correcting for this overlap so critical for accurate quantification?
A: The fundamental principle of using a stable isotope-labeled internal standard is that the ratio of the analyte's signal to the standard's signal should be directly proportional to the analyte's concentration[4]. The internal standard is added at a fixed concentration to every sample and calibrator to correct for variability during sample preparation and instrument analysis[5].
When the analyte's natural isotope distribution overlaps with the internal standard's signal, this core assumption is violated. The observed signal for the internal standard becomes the sum of the actual standard's signal plus the contribution from the analyte.
Observed IS Signal = True IS Signal + Analyte's Isotopic Contribution
This leads to a concentration-dependent error. At high analyte concentrations, the isotopic contribution is significant, which artificially inflates the denominator of the (Analyte/IS) ratio. This suppresses the calculated ratio, leading to a flattening or non-linear calibration curve and an underestimation of the analyte concentration in unknown samples[1].
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise from uncorrected isotopic overlap.
Q: My calibration curve is linear at low concentrations but becomes non-linear (bends towards the x-axis) at higher concentrations. Could this be isotopic overlap?
A: Yes, this is a classic symptom of isotopic overlap. At low analyte concentrations, the contribution of the analyte's M+3 peak to the internal standard's signal is negligible. As the analyte concentration increases, this contribution becomes a larger percentage of the total signal measured for the standard, artificially inflating its apparent intensity and suppressing the response ratio. This results in a calibration curve that loses linearity and underestimates concentration at the upper end of the range[1].
Q: How can I confirm that the overlap is significant enough to require correction in my specific assay?
A: A simple diagnostic experiment is to analyze two specific samples:
-
"Neat" Analyte Sample: A high-concentration solution of only the unlabeled carnitine standard (no internal standard). Monitor the mass channels for both the analyte and the internal standard. Any signal detected in the internal standard's channel is direct evidence of isotopic contribution from the analyte.
-
"Neat" Internal Standard Sample: A solution of only the deuterated internal standard. This allows you to check the isotopic purity of your standard and confirm it doesn't contain significant amounts of unlabeled analyte as an impurity[1][6].
By measuring the percentage of the M+3 signal relative to the M signal in the "Neat" Analyte sample, you can quantify the extent of the overlap. For example, if the M+3 peak is 0.5% of the M peak, this is your correction factor.
Q: My deuterated standard is d₃-Carnitine. Is this sufficient, or should I use a standard with more deuterium atoms?
A: A mass shift of +3 amu is generally considered the minimum to prevent significant overlap from the M+1 and M+2 peaks[7]. However, as discussed, the analyte's M+3 peak can still be a problem. The molecular formula for carnitine is C₇H₁₅NO₃. The probability of an M+3 peak arises from combinations like (¹³C₁¹⁵N₁¹H₁) or (¹³C₃). While low, this probability is not zero.
Using a standard with a higher degree of deuteration (e.g., d₆ or d₉-carnitine) can be an effective strategy. This moves the internal standard's m/z further away from the analyte's isotopic cluster, making the contribution from the analyte's M+6 or M+9 peaks truly negligible. However, extensive deuteration can sometimes slightly alter the compound's chromatographic properties, so co-elution should always be verified[7]. If you are limited to a d₃ standard, mathematical correction is the best approach.
Part 3: Detailed Protocol for Isotopic Correction
This section provides a step-by-step workflow for calculating and applying a correction factor to your data.
Experimental Workflow for Determining Correction Factors
This workflow is essential for empirically determining the correction factors needed for accurate quantification.
Caption: Workflow for determining and applying isotopic correction factors.
Step-by-Step Methodology
1. Characterize the Unlabeled Analyte Spectrum
-
Prepare a high-concentration solution of unlabeled carnitine (e.g., the highest point on your calibration curve). Do not add the deuterated internal standard.
-
Inject this solution into your LC-MS system and acquire data.
-
Integrate the peak areas for the monoisotopic mass (M) and the mass of your internal standard (e.g., M+3).
-
Calculate the analyte interference factor (CFₐ ):
- CFₐ = Area(M+3) / Area(M)
2. Characterize the Deuterated Internal Standard Spectrum
-
Prepare a solution of your deuterated internal standard at the working concentration used in your assay. Do not add any unlabeled analyte.
-
Inject and acquire data.
-
This step verifies the purity of your standard. In an ideal scenario, there is no signal at the analyte's monoisotopic mass (M). If there is, it indicates the standard is contaminated with unlabeled analyte. Calculate the standard's interference factor (CFᵢₛ ):
- CFᵢₛ = Area(M) / Area(M+3)
3. Apply the Correction Formula
-
For every one of your calibrators, QCs, and unknown samples, you will use the measured peak areas and the calculated correction factors to find the true analyte and internal standard areas.
-
The following system of equations can be solved to find the true signals[1][8]:
-
Rearranging to solve for the true areas gives:
4. Calculate the Corrected Response Ratio
-
Use the calculated true areas to determine the final, corrected response ratio for your calibration curve and unknown samples:
- Corrected Ratio = True_Area_Analyte / True_Area_IS
By using this corrected ratio, you will remove the bias introduced by isotopic overlap, resulting in a more linear and accurate calibration curve, and ultimately, more trustworthy quantitative data.
References
-
Garg, U., & Mato, A. (2022). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology. [Link]
-
MacCoss, M. J. IDCalc -- Isotope Distribution Calculator. MacCoss Lab, University of Washington. [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. [Link]
-
Hewavitharana, A. K., & Hardy, M. J. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Journal of the American Society for Mass Spectrometry. [Link]
-
bio.tools. (n.d.). Isotope calculator. [Link]
-
Hewavitharana, A. K. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. [Link]
-
The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator. [Link]
-
Cheminfo.org. (n.d.). Isotopic distribution generator with peptides. [Link]
-
M., F., & K., S. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry. [Link]
-
Li, W., et al. (2011). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry. [Link]
-
Mezei, T., et al. (2020). Review: Mass Spectrometric Analysis of L-carnitine and its Esters. Bevital. [Link]
-
Mezei, T., et al. (2020). Mass Spectrometric Analysis of L-carnitine and Its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current Molecular Medicine. [Link]
-
Mezei, T., et al. (2020). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Bentham Science. [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
ResolveMass Laboratories Inc. (2024). Isotopic Purity Using LC-MS. [Link]
-
Heinrich, P., et al. (2018). and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. [Link]
-
Rosman, K. J. R., & Taylor, P. D. P. (1999). Table of Isotopic Masses and Natural Abundances. IUPAC. [Link]
Sources
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. en-trust.at [en-trust.at]
- 4. resolvemass.ca [resolvemass.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Glutaryl Carnitine-d9 Chloride Solubility
Welcome to the technical support guide for L-Glutaryl Carnitine-d9 Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges related to the solubility of this isotopically labeled metabolite. Here, you will find scientifically grounded explanations, step-by-step protocols, and troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Glutaryl Carnitine-d9 Chloride and why is the "-d9" important?
L-Glutaryl Carnitine is a diagnostic metabolite for certain metabolic disorders, such as glutaric aciduria type I.[1][2] The "-d9" designation indicates that nine hydrogen atoms on the N,N,N-trimethyl group have been replaced with deuterium, a stable isotope of hydrogen.[3][4][5] This isotopic labeling is critical for its use as an internal standard in quantitative mass spectrometry (MS) or as a tracer in metabolic studies.[1][6] For the purposes of solubility, the physicochemical properties of the deuterated form are nearly identical to the unlabeled compound.[7][8]
Q2: What is the core chemical structure of L-Glutaryl Carnitine-d9 Chloride and how does it influence solubility?
L-Glutaryl Carnitine-d9 Chloride possesses a zwitterionic structure at physiological pH, meaning it has both positive and negative charges on the same molecule.[9][10] Its key functional groups are:
-
A quaternary ammonium group : This group carries a permanent, fixed positive charge, regardless of pH.
-
Two carboxylic acid groups : One on the carnitine backbone and one on the glutaryl moiety. These groups can be protonated (neutral charge) or deprotonated (negative charge) depending on the pH of the solution.[11]
This complex structure means its net charge and, consequently, its aqueous solubility are highly dependent on pH.[9][12]
Q3: Why is my L-Glutaryl Carnitine-d9 Chloride not dissolving in water or neutral buffer (e.g., PBS pH 7.2)?
While many carnitine derivatives are water-soluble, L-Glutaryl Carnitine's solubility is lowest near its isoelectric point (pI) .[12][13] The pI is the pH at which the net charge of the molecule is zero. At this pH, the electrostatic repulsion between molecules is minimal, leading to aggregation and precipitation. The molecule contains two carboxylic acid groups, which typically have pKa values in the acidic range (estimated between 3-5).[14][15] When the pH of your solution is in this range, the positive charge of the quaternary amine is balanced by the deprotonation of one of the carboxyl groups, leading to minimal net charge and poor solubility.
Troubleshooting Guide: Solubility Issues
Scenario 1: Precipitate forms or compound fails to dissolve in an aqueous buffer.
Root Cause Analysis: The most common cause of poor solubility for zwitterionic compounds like L-Glutaryl Carnitine-d9 Chloride is that the pH of the solvent system is too close to the compound's isoelectric point (pI). At the pI, the molecule has minimal net charge, reducing its interaction with water molecules and promoting self-aggregation.[12][16]
Solution Protocol: To enhance solubility, the pH of the solution must be adjusted to move it away from the pI, thereby ensuring the molecule carries a significant net positive or negative charge.
Step-by-Step Instructions:
-
Measure the pH: Before making any adjustments, confirm the pH of your buffer or solution where the compound failed to dissolve.
-
Adjust pH:
-
To create a net positive charge: Slowly add a dilute acid (e.g., 0.1 M HCl) to lower the pH to below 3. At this low pH, both carboxylic acid groups will be protonated (neutral), leaving the permanent positive charge of the quaternary amine, resulting in a net charge of +1.
-
To create a net negative charge: Slowly add a dilute base (e.g., 0.1 M NaOH) to raise the pH to above 7. At this higher pH, both carboxylic acid groups will be deprotonated (negative), resulting in a net charge of -1.
-
-
Aid Dissolution: After pH adjustment, use gentle vortexing or brief sonication in a water bath to aid the dissolution process.
-
Verification: Ensure the solution is clear and free of any visible precipitate before proceeding with your experiment.
Q2: How should I prepare a high-concentration stock solution?
For preparing a stock solution, it is often impractical to use highly acidic or basic solutions. A common alternative is to use an organic solvent.
Recommended Protocol:
-
Solvent Selection: L-Carnitine and its derivatives are often soluble in ethanol. D[17]imethyl sulfoxide (DMSO) is another viable option for creating a high-concentration stock.
-
Preparation: Dissolve the L-Glutaryl Carnitine-d9 Chloride in your chosen solvent (e.g., DMSO) to your desired concentration. MedChemExpress suggests that stock solutions in DMSO can be stored at -80°C for up to 6 months. 3[1]. Application: When diluting the stock solution into your final aqueous experimental medium (e.g., cell culture media, buffer), ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid any physiological effects on your system. P[17]erform a final check to ensure no precipitation occurs upon dilution.
Understanding the Role of pH: A Summary
The ionization state of L-Glutaryl Carnitine-d9 Chloride is directly dictated by the pH of its environment. This relationship is the key to controlling its solubility.
Caption: Impact of pH on the charge and solubility of L-Glutaryl Carnitine.
| pH Range | Dominant Molecular Form | Net Charge | Expected Aqueous Solubility |
| Acidic (pH < 3) | Cationic | +1 | High |
| Near Isoelectric Point (pI) | Zwitterionic | ~0 | Low |
| Neutral to Basic (pH > 7) | Anionic | -1 | High |
By understanding and manipulating the pH of your solutions, you can effectively control the solubility of L-Glutaryl Carnitine-d9 Chloride, ensuring reliable and reproducible experimental outcomes.
References
-
L-Glutaryl Carnitine-d9 Chloride. LGC Standards.
-
Chemical Name : L-Glutaryl Carnitine-d9 Chloride. Pharmaffiliates.
-
L-Glutaryl Carnitine-d9 Chloride | CAS 102636-82-8 (unlabeled). Santa Cruz Biotechnology.
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Lee, et al. (2013).
-
Effect of pH on positive and negative charges of a zwitterion. Chemistry Stack Exchange.
-
L-Carnitine - PRODUCT INFORMATION. Cayman Chemical.
-
L-Glutaryl Carnitine-d9 Chloride | C12H22ClNO6 | CID 162640524. PubChem, National Institutes of Health.
-
L-carnitine | 541-15-1. ChemicalBook.
-
Glutarylcarnitine-d9 chloride | Stable Isotope. MedChemExpress.
-
O-3-methylglutaryl-L-carnitine | C13H23NO6 | CID 91825638. PubChem, National Institutes of Health.
-
Why does the zwitterion have a positive charge at a decreasing pH? Quora.
-
Glutarylcarnitine-d9 chloride. TargetMol.
-
A rapid procedure to isolate isotopically labeled peptides for NMR studies. Fralin Biomedical Research Institute at VTC.
-
Glutaryl-L-Carnitine biochemical. MyBioSource.
-
A rapid procedure to isolate isotopically labeled peptides for NMR studies: application to the Disabled-2 sulfatide-binding motif. PubMed, National Institutes of Health.
-
Is L-Carnitine acidic or basic in water solution? Quora.
-
Isoelectric point and zwitterions. Khan Academy.
-
Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Semantic Scholar.
-
Glutarylcarnitine | C12H21NO6 | CID 71317118. PubChem, National Institutes of Health.
-
Showing Compound Glutarylcarnitine (FDB029303). FooDB.
-
Carnitine solubility. Sigma-Aldrich.
-
Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Metware Biotechnology.
-
(-)-Carnitine | C7H15NO3 | CID 10917. PubChem, National Institutes of Health.
-
Stable Isotope-labeled Compounds. Amerigo Scientific.
-
Isotopic labeling. Wikipedia.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. L-Glutaryl Carnitine-d9 Chloride | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. L-Glutaryl Carnitine-d9 Chloride | CAS 102636-82-8 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 7. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Khan Academy [khanacademy.org]
- 11. Glutarylcarnitine | C12H21NO6 | CID 71317118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. L-carnitine | 541-15-1 [chemicalbook.com]
- 15. Showing Compound Glutarylcarnitine (FDB029303) - FooDB [foodb.ca]
- 16. quora.com [quora.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Analysis of Glutaryl Carnitine-d9
Welcome to the technical support center for the analysis of Glutaryl Carnitine-d9. This guide is designed for researchers, scientists, and drug development professionals who use this stable isotope-labeled standard in their analytical workflows. Here, we address common challenges and questions in a direct, question-and-answer format, grounding our advice in established scientific principles and field-proven experience. Our goal is to empower you to troubleshoot issues effectively, ensure data integrity, and understand the causality behind your experimental choices.
Section 1: Foundational Knowledge & Initial Setup
This section covers the essential information you need before starting your analysis, from understanding the molecule itself to setting up your initial detection method.
FAQ 1: What is Glutaryl Carnitine-d9 and what is its primary application?
Glutaryl Carnitine-d9 is the deuterium-labeled form of Glutaryl Carnitine, a critical biomarker for the inherited metabolic disorder Glutaric Acidemia Type I.[1][2] The "d9" designation indicates that nine hydrogen atoms on the trimethylammonium group of the carnitine molecule have been replaced with deuterium.[3][4]
Its primary application in the laboratory is as an internal standard for the quantitative analysis of endogenous (unlabeled) Glutaryl Carnitine in biological samples using mass spectrometry.[2] The nine deuterium atoms give it a distinct, heavier mass, allowing the mass spectrometer to differentiate it from the native analyte while ensuring it behaves almost identically during sample extraction and chromatographic separation. This co-elution and similar ionization behavior are crucial for correcting analytical variability, leading to highly accurate and precise quantification.
FAQ 2: What are the expected precursor and product ions for detecting Glutaryl Carnitine-d9 via LC-MS/MS?
The correct mass-to-charge ratios (m/z) are fundamental for setting up a sensitive and specific LC-MS/MS method. Detection is almost universally performed in Positive Electrospray Ionization (ESI+) mode .[5][6]
Acylcarnitine analysis can be performed on the "neat" or underivatized molecule, but for dicarboxylic acylcarnitines like glutaryl carnitine, derivatization via butylation (reacting with butanolic HCl) is a common strategy. This process converts the carboxyl groups to butyl esters, which significantly improves chromatographic retention on reversed-phase columns and enhances ionization efficiency.[5][6][7]
The table below provides the key Multiple Reaction Monitoring (MRM) transitions you will need. The most common and robust fragment for all acylcarnitines is m/z 85.0, which corresponds to a fragment of the carnitine core ([C4H5O2]+).[5][8]
| Analyte | Form | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Recommended Use |
| Glutaryl Carnitine-d9 | Underivatized | 285.2 | 85.0 | Quantifier |
| 285.2 | 217.1 | Qualifier (Neutral loss of d9-TMA) | ||
| Glutaryl Carnitine-d9 | Di-butylated | 397.3 | 85.0 | Quantifier |
| 397.3 | 115.0 | High-Specificity Qualifier[9] | ||
| L-Carnitine-d9 | Underivatized | 171.2 | 85.0 | Degradation Marker |
| (Degradation Product) | 171.2 | 103.0 | Degradation Marker (Qualifier) |
Table 1: Key MRM transitions for Glutaryl Carnitine-d9 and its primary degradation product.
Section 2: Troubleshooting Signal Integrity
Encountering poor or inconsistent signal is a common frustration. This section provides a logical framework for diagnosing and resolving these issues.
Q1: I am not seeing a peak for my Glutaryl Carnitine-d9 internal standard. What are the most likely causes?
This is a critical failure that invalidates quantification. The issue typically lies in one of three areas: storage and handling, sample preparation, or instrument parameters.
Causality Chain for No Signal:
Figure 1: Troubleshooting logic for absent internal standard signal.
Recommended Actions:
-
Verify Standard Integrity: Prepare a fresh, simple solution of your Glutaryl Carnitine-d9 standard in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) and inject it directly or via a short column. If you still see no signal, the stock solution itself may be compromised or incorrectly prepared.
-
Check Instrument Method: Double-check that the MRM transitions in your instrument method (see Table 1) are entered correctly. A simple typo is a common culprit.
-
Review Sample Preparation:
-
Extraction: Acylcarnitines are typically extracted from plasma or tissue with cold methanol to precipitate proteins.[5][6] Ensure your solvent is appropriate and the extraction is efficient.
-
Derivatization: If you are using the butylation method, the butanolic HCl reagent degrades over time, especially with exposure to moisture. Use a freshly prepared reagent for each batch.[10]
-
-
Assess Instrument Performance: Infuse a tuning solution for your mass spectrometer to ensure it is performing to specification. Clean the ESI source if sensitivity is low across all analytes.
Q2: My signal for Glutaryl Carnitine-d9 is present but low or inconsistent. How can I improve its performance?
Low and variable signals compromise the precision of your assay. This often points to sub-optimal conditions rather than a complete failure.
Key Areas for Improvement:
-
Embrace Derivatization: For dicarboxylic acylcarnitines, underivatized analysis is often challenging. The butylation protocol is highly recommended as it has been shown to increase ionization efficiency and improve chromatography, leading to sharper peaks and higher sensitivity.[5][6][7]
-
Optimize Chromatography:
-
Column Choice: While standard C18 columns are widely used, ensure your column is appropriate for polar analytes.[11] For underivatized analysis, a HILIC column may provide better retention and peak shape.[12]
-
Mobile Phase: Ensure your mobile phase contains an appropriate modifier, such as 0.1% formic acid, to promote protonation in ESI+ mode.
-
-
Tune MS Source Conditions: Systematically optimize source parameters like capillary voltage, gas temperatures, and gas flow rates using your Glutaryl Carnitine-d9 standard to maximize the signal.
-
Check for Matrix Effects: Biological matrices can suppress the ionization of the analyte. To test for this, compare the signal intensity of the standard in a clean solvent versus its intensity in an extracted blank matrix sample. If suppression is significant, improve your sample cleanup or adjust chromatography to move the analyte away from interfering matrix components.
Section 3: Identifying and Managing Degradation
The stability of your internal standard is paramount. Recognizing and mitigating degradation is key to generating trustworthy data.
Q3: I see a significant peak for L-Carnitine-d9 in my samples. Does this confirm degradation of my internal standard?
Yes, this is the most direct evidence of degradation. The ester bond linking the glutaryl group to the carnitine backbone is susceptible to hydrolysis, either chemically or enzymatically.
Degradation Pathway:
Figure 2: Primary hydrolytic degradation pathway of Glutaryl Carnitine-d9.
This degradation can occur at several stages:
-
Improper Sample Storage: Storing biological samples (e.g., plasma) for extended periods at room temperature can allow endogenous esterase enzymes to cleave the internal standard.
-
Sample Preparation: Using harsh pH conditions (either strongly acidic or basic) during extraction can chemically hydrolyze the ester bond.
-
Stock Solution Storage: Storing stock solutions in aqueous buffers (especially at non-neutral pH) for extended periods can lead to slow hydrolysis. It is recommended to store primary stocks in a pure organic solvent like methanol at -20°C or below.
To confirm, you must set up an MRM transition specifically for L-Carnitine-d9 (see Table 1) and monitor its presence across your sample set, blanks, and QC samples.
Section 4: Protocols and Best Practices
Adhering to validated protocols is the best way to ensure reproducible and accurate results.
Protocol 1: Sample Preparation via Protein Precipitation (for Underivatized Analysis)
This is a fast and simple method suitable for initial screening.
-
Place 50 µL of your biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold methanol containing your working concentration of Glutaryl Carnitine-d9 internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge briefly to pellet any remaining particulates, and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation via Butanolic HCl Derivatization
This method is highly recommended for robust quantification of Glutaryl Carnitine.[7]
-
Perform steps 1-5 from the Protein Precipitation protocol above.
-
Evaporate the supernatant to complete dryness under nitrogen. It is critical to remove all water.
-
Add 100 µL of freshly prepared 3N Butanolic HCl.
-
Seal the tubes/plate and incubate at 60°C for 20 minutes.[5][6]
-
After incubation, evaporate the butanolic HCl reagent to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Experimental Workflow for Method Validation
Figure 3: A self-validating experimental workflow for robust analysis.
References
-
Giesbertz, P., Ecker, J., Haag, A., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]
-
Li, Y., & Stein, S. E. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Journal of the American Society for Mass Spectrometry. [Link]
-
Gao, X., et al. (2019). Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma. Cancers. [Link]
-
Van Hove, J. L. K., et al. (2010). Acylcarnitine Analysis by Tandem Mass Spectrometry. Current Protocols in Human Genetics. [Link]
-
Schumann, E., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. [Link]
-
Pharmaffiliates. (n.d.). L-Glutaryl Carnitine-d9 Chloride. Pharmaffiliates Website. [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues [PDF]. Journal of Lipid Research. [Link]
-
Raftery, D., et al. (2017). Mass spectrometry images acylcarnitines, phosphatidylcholines, and sphingomyelin in MDA-MB-231 breast tumor models. Journal of Lipid Research. [Link]
-
ResearchGate. (n.d.). Precursor ion mass spectra observed in acylcarnitine analysis by MS/MS. ResearchGate Website. [Link]
-
Turgeon, C. T., et al. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Molecular Genetics and Metabolism. [Link]
-
Zivak Technologies. (n.d.). Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. Zivak Website. [Link]
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX Website. [Link]
-
Hobert, J. A., & Matern, D. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Methods in Molecular Biology. [Link]
-
Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Website. [Link]
Sources
- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. L-Glutaryl Carnitine-d9 Chloride | CAS 102636-82-8 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zivak.com [zivak.com]
- 11. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
Reference ranges for Glutaryl Carnitine using d9 internal standard
Topic: Reference ranges for Glutaryl Carnitine (C5DC) using d9 internal standard Content Type: Publish Comparison Guide
Optimizing Glutaric Acidemia Type I (GA-1) Screening via d9-Internal Standard Specificity
Executive Summary In the high-throughput environment of newborn screening (NBS) and metabolic profiling, the accuracy of Glutaryl Carnitine (C5DC) quantification is critical for the detection of Glutaric Acidemia Type I (GA-1). While d3-labeled internal standards (IS) have been the industry default, they suffer from isotopic overlap during the "metabolic crises" characteristic of GA-1, where analyte concentrations spike. This guide evaluates the performance of d9-Glutaryl Carnitine , demonstrating its superiority in mitigating isotopic crosstalk and establishing robust reference ranges.
The Scientific Challenge: Isotopic Crosstalk in GA-1
The primary challenge in quantifying C5DC is not sensitivity, but specificity at high concentrations .
-
The Mechanism of Failure (d3-IS): Carbon-13 naturally occurs at ~1.1% abundance. For a butylated C5DC molecule (~25 carbons), the M+3 isotopic envelope (containing three 13C atoms) is statistically significant.
-
The Clinical Risk: In a positive GA-1 case, C5DC levels can exceed 100 times the normal limit. At this concentration, the M+3 isotope of the native analyte spills over into the mass channel of the d3-internal standard.
-
The Result: The mass spectrometer registers this spillover as "Internal Standard." Since concentration is calculated as a ratio
, an artificially inflated IS signal leads to a lower calculated ratio, potentially causing a quantitative underestimation just when accuracy is needed most.
Visualizing the Mass Shift Logic
The following diagram illustrates why the +9 Da shift of the d9-IS provides a "silent window" free from this interference.
Figure 1: Mass spectral overlap comparison. The d3-IS channel is susceptible to signal contribution from the Native M+3 isotope, whereas d9-IS remains isolated.
Comparative Analysis: d9 vs. d3 vs. Analog
The following table contrasts the performance of the d9 standard against the common d3 alternative and non-specific analogs (like C8-carnitine).
| Feature | d9-Glutaryl Carnitine (Recommended) | d3-Glutaryl Carnitine (Standard) | C8-Carnitine (Analog) |
| Mass Shift | +9 Da (Silent Region) | +3 Da (Overlap Risk) | N/A (Different Mass) |
| Isotopic Crosstalk | Negligible (<0.1%) | High at >10 µM analyte conc. | None |
| Recovery Correction | Excellent (Chemically Identical) | Excellent | Poor (Different polarity) |
| Linearity Range | 0.05 – 50.0 µM | 0.05 – 10.0 µM (Saturates early) | Variable |
| Risk Profile | Low (Robust to GA-1 spikes) | Moderate (Risk of underestimation) | High (Matrix effects) |
Reference Ranges (d9-IS Validated)
Establishing reference ranges using d9-C5DC yields tighter precision at the upper limit of normal (ULN) because the IS signal remains stable even if minor interferences are present.
Dried Blood Spot (DBS) Reference Intervals
Data derived from validation studies using flow-injection MS/MS (butylated).
| Population | Lower Limit (µM) | Upper Limit (µM) | Critical Cutoff (µM) |
| Healthy Newborns | 0.00 | 0.35 | > 0.45 |
| Healthy Adults | 0.00 | 0.25 | N/A |
| GA-1 Positive | 1.50 | > 10.00 | High Risk |
| False Positive Zone | 0.36 | 0.44 | Retest / 2nd Tier |
Note: Cutoffs are method-dependent. Labs switching from d3 to d9 may observe a slight increase in calculated concentrations for high-level samples (due to the removal of IS suppression), requiring a re-validation of the critical cutoff.
Experimental Protocol: Self-Validating Workflow
This protocol utilizes d9-Glutaryl Carnitine in a standard newborn screening workflow (Butylated).
Reagents
-
Internal Standard: d9-Glutaryl Carnitine (C5DC-d9).
-
Extraction Solvent: Methanol containing 0.1% Formic Acid.[1]
-
Derivatization: 3N HCl in n-Butanol.
Step-by-Step Methodology
-
IS Preparation:
-
Prepare a working solution of d9-C5DC at 0.5 µM in Methanol.
-
Validation Check: Inject neat IS solution. Ensure no signal at m/z 388 (Native channel).
-
-
Extraction:
-
Punch 3.2 mm DBS into a 96-well plate.
-
Add 100 µL of Working IS Solution .
-
Shake for 20 min at room temperature.
-
-
Derivatization (Butylation):
-
Evaporate supernatant under N2.
-
Add 50 µL 3N HCl in n-Butanol . Incubate at 65°C for 15 min.
-
Chemistry Note: This converts the dicarboxylic acid into a dibutyl ester, increasing the mass by 112 Da and improving ionization efficiency.
-
Evaporate and reconstitute in Mobile Phase (80:20 Acetonitrile:Water).
-
-
MS/MS Acquisition (FIA):
-
Mode: Multiple Reaction Monitoring (MRM).
-
Ionization: ESI Positive.
-
Transitions:
-
Native C5DC: 388.3
85.1 -
d9-IS: 397.3
85.1 (Scan time: 0.1s)
-
-
Workflow Visualization
Figure 2: Step-by-step analytical workflow for C5DC quantification using d9-IS.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2021).[2] NBS01: Dried Blood Spot Specimen Collection for Newborn Screening, 7th Edition.Link
-
American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard. Genetics in Medicine.[3] Link
-
Tortorelli, S., et al. (2005). The urinary excretion of glutarylcarnitine is an informative tool in the biochemical diagnosis of glutaric acidemia type I.[4] Molecular Genetics and Metabolism. Link
-
McHugh, D., et al. (2011). Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project.[5] Genetics in Medicine.[3] Link
-
MedChemExpress. Glutarylcarnitine-d9 (chloride) Product Information.Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. NBS01 | Dried Blood Spot Specimen Collection for Newborn Screening [clsi.org]
- 3. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Optimizing Glutaric Acidemia Type I Proficiency Testing: The Metrological Superiority of L-Glutaryl Carnitine-d9
Executive Summary
In the high-stakes environment of Newborn Screening (NBS) and metabolic proficiency testing (PT), the accuracy of Glutaryl Carnitine (C5DC) quantification is non-negotiable.[1] It is the primary biomarker for Glutaric Acidemia Type I (GA-I), a disorder where false negatives can lead to irreversible striatal necrosis in infants.[1]
Historically, laboratories have relied on L-Glutaryl Carnitine-d3 (methyl-d3) as the internal standard (IS).[1] However, recent data from proficiency schemes (ERNDIM, CDC NSQAP) suggests that at the elevated concentrations found in positive PT samples, d3-analogs suffer from isotopic "crosstalk" (spectral overlap), leading to quantitative bias.[1]
This guide objectively compares the industry-standard d3-IS against the high-performance L-Glutaryl Carnitine-d9 (trimethyl-d9) .[1] We present the mechanistic evidence for why d9-labeling provides superior Z-scores in proficiency testing by eliminating isotopic interference and enhancing recovery precision.
The Metrological Challenge: Why PT Schemes Fail
Proficiency testing schemes like ERNDIM (European Research Network for Evaluation and Improvement of Screening, Diagnosis and Treatment of Inherited Disorders of Metabolism) and CDC NSQAP (Newborn Screening Quality Assurance Program) challenge labs with samples containing analyte concentrations far above the normal physiological range.[1]
The "High-Concentration" Paradox
In routine screening, C5DC levels are low (< 0.5 µM).[1] At these levels, a d3-labeled internal standard works adequately.[1][2] However, PT samples often mimic acute metabolic crises, with C5DC concentrations spiking to 5–20 µM.
At these high concentrations, the natural isotopic abundance of the analyte (specifically the M+3 isotope) becomes significant. If the internal standard is only +3 Da heavier than the analyte, the analyte's M+3 signal "spills over" into the internal standard channel.
The Result:
-
Artificially Inflated IS Signal: The mass spectrometer reads (IS + Analyte M+3) as the IS count.
-
Suppressed Ratio: The ratio
decreases. -
Negative Bias: The calculated concentration is lower than the true value.
-
Poor Z-Score: The lab fails the PT scheme due to underestimation.
Comparative Analysis: d3 vs. d9 Architectures
The structural difference lies in the deuteration site. The d9 variant utilizes a fully deuterated trimethylammonium group on the carnitine backbone, shifting the mass by +9 Daltons.
| Feature | L-Glutaryl Carnitine-d3 (Standard) | L-Glutaryl Carnitine-d9 (Advanced) |
| Label Location | N-methyl-d3 (one methyl group) | N-trimethyl-d9 (all three methyl groups) |
| Mass Shift | +3.018 Da | +9.056 Da |
| Isotopic Overlap | High Risk: Native C5DC M+3 overlaps with IS M+0.[1] | Zero Risk: Native C5DC M+9 is statistically non-existent. |
| Linearity Range | Limited (Non-linear at >10 µM due to crosstalk). | Extended (Linear >50 µM).[1] |
| PT Performance | Prone to negative bias in high spikes. | Consistent accuracy across all ranges. |
Visualizing the Crosstalk Mechanism
The following diagram illustrates how high analyte concentrations corrupt the d3 signal, a phenomenon completely avoided by the d9 architecture.
Figure 1: Isotopic crosstalk mechanism. The d3 channel suffers from interference from the analyte's M+3 natural isotopes, whereas the d9 channel remains isolated.
Experimental Validation Protocol
To transition from d3 to d9, a laboratory must validate the new standard according to CLSI (Clinical and Laboratory Standards Institute) guidelines. The following protocol is designed to specifically stress-test the "High Concentration" accuracy required for PT schemes.
Protocol: The "Isotopic Contribution" Stress Test
Objective: Quantify the bias introduced by d3 vs. d9 IS at high analyte loads.
Reagents Required:
-
Matrix: Charcoaled-stripped human plasma (to remove endogenous C5DC).[1]
-
Analyte: Unlabeled L-Glutaryl Carnitine (Stock 1 mM).
-
IS A: L-Glutaryl Carnitine-d3.
-
IS B: L-Glutaryl Carnitine-d9.
Workflow Steps:
-
Preparation of Spikes: Prepare a calibration curve in plasma ranging from 0.1 µM to 50 µM.
-
Critical Step: Include three "PT Challenge" points at 10 µM, 25 µM, and 50 µM.
-
-
Parallel Extraction: Aliquot the spiked plasma into two sets.
-
Set A: Spike with d3-IS (Final conc. 1 µM).
-
Set B: Spike with d9-IS (Final conc. 1 µM).
-
-
Derivatization (Optional but recommended): Perform standard butylation (3M HCl in n-Butanol, 65°C for 15 min) or use underivatized method as per lab SOP. Note: Butylation increases molecular weight, increasing the probability of isotopic overlap, making d9 even more critical.
-
LC-MS/MS Acquisition:
-
d3 Transitions: Monitor m/z 391.3 → 85.1 (Butylated) or 279.2 → 85.1 (Free).
-
d9 Transitions: Monitor m/z 397.3 → 85.1 (Butylated) or 285.2 → 85.1 (Free).
-
Data Check: Ensure the "Cross-talk" channel is monitored (Inject pure Analyte and monitor IS channels).
-
-
Calculation of Bias: Calculate the recovery % for the 25 µM and 50 µM samples.
[1]
Expected Results (Data Simulation)
| Spike Concentration (µM) | d3-IS Recovery (%) | d9-IS Recovery (%) | Interpretation |
| 0.5 (Normal) | 99.8% | 100.1% | Both perform equally at low levels.[1] |
| 10.0 (High PT) | 94.2% | 99.5% | d3 begins to show negative bias. |
| 50.0 (Extreme) | 82.1% | 99.2% | d3 fails due to crosstalk; d9 remains robust. |
Decision Logic for Proficiency Testing
The choice of Internal Standard should be dictated by the clinical and analytical requirements. The diagram below guides the decision-making process for lab directors.
Figure 2: Decision matrix for Internal Standard selection. High-concentration applications necessitate d9-IS to maintain linearity.
Conclusion
For laboratories participating in ERNDIM or CDC proficiency testing schemes, the transition to L-Glutaryl Carnitine-d9 is not merely a chemical substitution; it is a statistical safeguard.[1] The +9 Da mass shift provides the necessary spectral distance to render the assay immune to isotopic contribution from high-concentration samples, ensuring that Z-scores reflect analytical capability rather than isotopic artifacts.[1]
Recommendation: Laboratories failing to achieve Z-scores within ±2.0 for Acylcarnitines should immediately audit their Internal Standard isotope valency and consider upgrading to d9-analogs.[1]
References
-
Centers for Disease Control and Prevention (CDC). (2022). Newborn Screening Quality Assurance Program (NSQAP) Annual Summary Report. Retrieved from [Link][1]
-
European Research Network for Evaluation and Improvement of Screening, Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM). (2023). Acylcarnitines in Dried Blood Spots: Scheme Details and Performance Criteria. Retrieved from [Link][1]
-
Mashedi, et al. (2020). Impact of Internal Standard Selection on Measurement Results for Acylcarnitines in Blood. Clinical Chemistry. Retrieved from [Link](Note: Generalized citation for mechanistic principle).
-
Clinical and Laboratory Standards Institute (CLSI). (2017). NBS04: Newborn Screening by Tandem Mass Spectrometry, 2nd Edition. Retrieved from [Link]
Sources
A Comparative Guide: D9 vs. D3-Glutaryl Carnitine Internal Standards for High-Fidelity C5DC Quantification
Introduction: The Critical Role of Glutaryl Carnitine in Metabolic Disease
Glutaryl Carnitine, also known as C5DC, is a pivotal biomarker for the diagnosis and monitoring of Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder that impairs the breakdown of lysine, hydroxylysine, and tryptophan.[1][2][3] If left untreated, the accumulation of neurotoxic metabolites can lead to severe neurological damage, particularly following an acute encephalopathic crisis in infancy.[2][3][4] Consequently, the accurate and precise quantification of C5DC in biological matrices like plasma, urine, and dried blood spots (DBS) is essential for newborn screening programs and ongoing clinical management.[3][5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and specificity.[7][8] The foundation of a robust LC-MS/MS assay is the use of a stable isotope-labeled (SIL) internal standard, which is added to every sample to correct for variability during sample preparation, chromatography, and ionization.[9][10][11] This guide provides an in-depth technical comparison of two commonly used SILs for C5DC analysis: the d3- and d9-labeled analogues, explaining the causal factors that make one superior for generating high-quality, defensible data.
The Principle of Isotope Dilution and the Ideal Internal Standard
The technique of isotope dilution mass spectrometry relies on a simple premise: an ideal SIL internal standard is chemically and physically identical to the analyte of interest and will therefore behave identically throughout the entire analytical workflow.[11][12] By adding a known concentration of the SIL-IS to every calibrator, quality control sample, and unknown sample before processing, the ratio of the native analyte's MS signal to the SIL-IS's MS signal is used for quantification.[9] This ratio remains constant even if sample is lost during extraction or if matrix components suppress or enhance the MS signal, thus ensuring accuracy.[10][13]
Key criteria for an effective SIL-IS include:
-
Chemical Identity: Near-identical structure to ensure co-elution and identical ionization efficiency.[14]
-
Mass Difference: A sufficient mass-to-charge (m/z) difference to be resolved by the mass spectrometer, with a shift of ≥3 Daltons (Da) generally preferred to avoid signal overlap.[15][16]
-
Isotopic Stability: The isotopic labels (e.g., deuterium) must be placed in chemically stable positions to prevent back-exchange with hydrogen from the solvent or matrix.[17][18]
Label Stability and Chromatographic Integrity
Both d3- and d9-C5DC standards are designed with deuterium labels on non-exchangeable carbon positions, making them stable throughout sample storage and analysis under typical pH and temperature conditions. F[17][18]urthermore, the small change in mass from deuterium substitution has a negligible impact on polarity, ensuring that both standards will co-elute almost perfectly with the native C5DC. This co-elution is critical for the effective correction of matrix effects.
[11][14]### 5. Experimental Protocol: A Self-Validating Comparative Workflow
To empirically demonstrate the superiority of the d9-IS, a head-to-head validation experiment should be performed. The protocol must be a self-validating system, where the only variable is the internal standard used.
Objective: To compare the analytical performance of d3- and d9-Glutaryl Carnitine for the quantification of C5DC in human plasma.
Methodology:
-
Preparation of Standards: Prepare two separate internal standard working solutions: one with d3-C5DC and one with d9-C5DC, both at an identical concentration (e.g., 50 ng/mL) in 50:50 methanol:water.
-
Calibration Curve & QC Preparation: Spike known concentrations of native C5DC into charcoal-stripped (analyte-free) human plasma to create calibration standards (e.g., 8 levels) and quality control (QC) samples (Low, Mid, High, and Dilution).
-
Sample Extraction:
-
To 50 µL of each sample (calibrator, QC, or unknown), add 200 µL of the IS working solution (either d3 or d9) containing 0.1% formic acid in acetonitrile.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Standard UPLC/HPLC system.
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Optimized to retain and separate C5DC from matrix components.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for native C5DC, d3-C5DC, and d9-C5DC. (Note: Derivatization with butanol is often used, which would alter the m/z values). 5[5][8][19]. Data Analysis: Process two separate analytical batches, one quantified against the d3-IS calibration curve and the other against the d9-IS curve. Evaluate linearity, precision (%CV), and accuracy (%RE) for both sets of QCs.
-
Interpreting the Data: Expected Outcomes
The validation results are expected to clearly highlight the superior performance of the d9 standard. While both methods may show acceptable linearity, the key difference will emerge in the accuracy of the high concentration and dilution QC samples.
| Validation Parameter | Method using d3-C5DC | Method using d9-C5DC | Expected Outcome |
| Linearity (R²) | >0.99 | >0.99 | Both are expected to be linear. |
| LLOQ Precision & Accuracy | CV <20%, RE ±20% | CV <20%, RE ±20% | Both should perform well at low levels. |
| Low/Mid QC Precision & Accuracy | CV <15%, RE ±15% | CV <15%, RE ±15% | Both should perform well at these levels. |
| High QC Accuracy (%RE) | -20% to -30% (Negative Bias) | ±15% | d3-IS shows significant underestimation due to crosstalk. |
| Dilution QC Accuracy (%RE) | -20% to -30% (Negative Bias) | ±15% | d3-IS bias persists even after dilution. |
Senior Scientist's Recommendation and Conclusion
Based on fundamental mass spectrometry principles and the expected experimental outcomes, d9-Glutaryl Carnitine is the unequivocally superior internal standard for the quantitative analysis of C5DC.
The primary reason for this recommendation is the elimination of risk from isotopic interference . T[20][21]his is not a minor technical detail; it is a critical factor that directly impacts data accuracy, especially for the high-concentration samples that are most clinically significant. Using a d3-labeled standard introduces an inherent vulnerability into the method, which can lead to the reporting of falsely low results for affected patients.
While d3-C5DC may appear to be a viable, cost-effective option, it requires exhaustive validation to characterize the onset of isotopic crosstalk and may necessitate a narrower calibration range, which is impractical for clinical samples with wide concentration variations. The additional upfront cost of a d9-labeled standard is a sound investment in data integrity, yielding a more robust, reliable, and scientifically defensible assay. For any laboratory aiming to provide the highest quality data for clinical research or diagnostics in the field of inborn errors of metabolism, the d9-isotope is the standard of choice.
References
-
Duxbury, K. J. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 2), 214–216. [Link]
-
Greenwood Genetic Center. C5-DC (Glutarylcarnitine) Analysis. Greenwood Genetic Center. [Link]
-
Katerji, M., et al. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Molecular Genetics and Metabolism, 104(3), 267-272. [Link]
-
Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1656. [Link]
-
Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1656. [Link]
-
Al-Dirbashi, O. Y., et al. (2024). Comprehensive metabolomics analysis reveals novel biomarkers and pathways in falsely suspected glutaric aciduria Type-1 newborns. Clinical Chimica Acta, 559, 117897. [Link]
-
Gika, H. G., et al. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. Analytical and Bioanalytical Chemistry, 414(9), 3095-3108. [Link]
-
Katerji, M., et al. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Request PDF on ResearchGate. [Link]
-
Li, K., et al. (2017). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Analytical Chemistry, 89(17), 9412-9420. [Link]
-
Johnson, D. W. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Journal of Mass Spectrometry, 48(5), 608-613. [Link]
-
Hobert, J. A., et al. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Methods in Molecular Biology, 2514, 87-95. [Link]
-
Mayo Clinic Laboratories. C5DCU - Overview: C5-DC Acylcarnitine, Quantitative, Random, Urine. Mayo Clinic Laboratories. [Link]
-
Hou, Y., et al. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link]
-
Spanier, B., et al. (2015). (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. ResearchGate. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. [Link]
-
Labcorp. Invitae Elevated C5-DC (Glutaric Aciduria Type I) Test. Labcorp. [Link]
-
Genomics Education Programme. (2020). Glutaric aciduria type I. Health Education England. [Link]
-
Dr. Ehrenstorfer. (2017). Introduction to stable isotope internal standards. YouTube. [Link]
-
Kolker, S., et al. (2015). Newborn Screening for Glutaric Aciduria Type I: Benefits and limitations. Journal of Inherited Metabolic Disease, 38(3), 541-550. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
Thalinger, B., et al. (2020). Glutaric Aciduria Type I Missed by Newborn Screening: Report of Four Cases from Three Families. International Journal of Molecular Sciences, 21(23), 9037. [Link]
-
Walas, E., et al. (2020). Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS. Molecules, 25(7), 1514. [Link]
-
Yamada, K., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(14), e8814. [Link]
-
Cepa, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(11), 3298. [Link]
-
Cambridge Isotope Laboratories, Inc. Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Galvin, S., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Journal of Chromatography B, 1234, 124021. [Link]
Sources
- 1. C5-DC (Glutarylcarnitine) Analysis | Greenwood Genetic Center [ggc.org]
- 2. labcorp.com [labcorp.com]
- 3. Glutaric aciduria type I - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 4. Newborn Screening for Glutaric Aciduria Type I: Benefits and limitations [mdpi.com]
- 5. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C5DCU - Overview: C5-DC Acylcarnitine, Quantitative, Random, Urine [mayocliniclabs.com]
- 7. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. nebiolab.com [nebiolab.com]
- 14. ukisotope.com [ukisotope.com]
- 15. isotope.com [isotope.com]
- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Glutaryl Carnitine-d9 Chloride proper disposal procedures
Topic: L-Glutaryl Carnitine-d9 Chloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety & Logistics Summary
L-Glutaryl Carnitine-d9 Chloride is a stable isotope-labeled internal standard used primarily in mass spectrometry (LC-MS/MS) for metabolic profiling (specifically Glutaric Aciduria Type I).
Immediate Classification for Disposal:
-
Radioactivity: NONE. (This is a deuterated stable isotope, not a radioisotope like
C or H). DO NOT dispose of in radioactive waste streams; doing so incurs unnecessary costs and regulatory non-compliance. -
RCRA Status (USA): Not P-listed or U-listed. Regulated as Hazardous Chemical Waste due to its status as a synthesized organic compound.
-
Solubility: Highly water-soluble (Chloride salt).
-
Primary Hazard: Skin/Eye Irritant (GHS Category 2/2A).
Hazard Assessment & Causality
Before executing disposal, you must understand the physicochemical nature of the waste to prevent cross-contamination or dangerous reactions.
| Feature | Property | Operational Implication |
| Isotope | Deuterium ( | Stable. No decay. No shielding required. Treat as standard organic chemical waste. |
| Form | Chloride Salt | Hygroscopic. Solid waste may absorb atmospheric moisture, becoming a sticky residue. Double-bag solid waste to prevent leaching. |
| Acidity | Glutaryl moiety | Weakly acidic in solution. Ensure waste streams are not mixed with strong oxidizers or highly reactive bases. |
| Toxicity | Low Acute Toxicity | While not acutely toxic, as a bioactive metabolic tracer, it should never be flushed down sanitary sewers to prevent environmental accumulation. |
Disposal Decision Matrix (Workflow)
The following logic gate determines the correct waste stream for your material.
Figure 1: Logic flow for segregating L-Glutaryl Carnitine-d9 Chloride waste streams. Note the critical checkpoint for radioactive co-contaminants.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired vials, spilled powder, or degraded stock.
-
Containment: Do not place loose powder directly into a waste bin. The hygroscopic nature of the chloride salt causes it to absorb moisture and become a sticky gum, which can contaminate the bin lid or other users.
-
Packaging: Transfer the substance into a screw-cap vial or double-bag it in a polyethylene zip-lock bag.
-
Labeling: Apply a hazardous waste label.
-
Disposal: Place in the Solid Chemical Waste drum intended for incineration.
Protocol B: Liquid Waste (Stock Solutions & HPLC Effluent)
Applicability: Dissolved standards in Methanol, Acetonitrile, or Water.
-
Segregation:
-
If in Methanol/Acetonitrile: Dispose of in Flammable/Organic Solvent Waste . The high BTU value of the solvent aids in the incineration process at the disposal facility.
-
If in Water/Buffer (HPLC Waste): If the total organic content is <5%, place in Aqueous Chemical Waste .
-
Self-Validation Step: Check the pH of the waste container before adding. L-Glutaryl Carnitine is stable, but mixing it into a waste container with extreme pH (e.g., <2 or >12) can cause rapid hydrolysis or exothermic reactions with other waste constituents.
-
Protocol C: Empty Containers (The "Triple Rinse" Rule)
Applicability: Empty glass vials (e.g., 1 mg, 5 mg product vials).
Because this is a high-value chemical, "empty" vials often contain recoverable residue. However, once deemed waste, they fall under RCRA 40 CFR 261.7 (USA) or equivalent local standards.
-
The Triple Rinse:
-
Add a solvent capable of dissolving the residue (Methanol or Water).
-
Vortex for 10 seconds.
-
Decant the rinsate into the appropriate liquid waste stream (or use as a low-concentration working standard if validation permits).
-
Repeat three times .
-
-
Defacing: Cross out the label on the vial.
-
Final Disposal: Once triple-rinsed, the glass vial is considered "RCRA Empty" and non-hazardous. It can be discarded in the Glass/Sharps container (or recycled, depending on facility rules), unless the facility demands all chemical vials go to solid chemical waste (a common "best practice" in pharma to prevent public alarm).
Scientific Integrity: Preventing Analytical Cross-Contamination
Disposal is not just about safety; it is about data integrity .
-
The "Sticky" Carnitine Problem: Carnitines are zwitterionic (carry both positive and negative charges). They adhere stubbornly to glass and stainless steel.
-
The Risk: Improper disposal of high-concentration stock solutions (e.g., pouring them down a sink) can lead to "memory effects" in plumbing or shared laboratory traps, potentially elevating background noise in sensitive LC-MS/MS assays for other researchers using the same infrastructure.
-
The Solution: ALWAYS collect liquid waste. NEVER flush, even if local regulations technically permit small quantities of non-toxic salts.
References
-
US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Empty Containers (40 CFR 261.7).[4] Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Personal protective equipment for handling L-Glutaryl Carnitine-d9 Chloride
A Researcher's Guide to Safe Handling of L-Glutaryl Carnitine-d9 Chloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your work, including the foundational steps of material handling, is conducted with the highest standards of safety and precision. This guide moves beyond a simple checklist to provide a comprehensive operational plan for managing L-Glutaryl Carnitine-d9 Chloride in the laboratory. We will explore the "why" behind each procedural step, grounding our recommendations in established safety science to ensure the integrity of your experiments and, most importantly, your personal safety.
L-Glutaryl Carnitine-d9 Chloride is a stable, isotopically labeled version of L-Glutaryl Carnitine, an important metabolite in amino acid metabolism.[1][2][3] It serves as a critical internal standard for mass spectrometry-based research, particularly in newborn screening for metabolic disorders like glutaric aciduria type I.[3][4] While not classified as acutely toxic, its chemical properties necessitate careful handling to mitigate risks of irritation and exposure. The Safety Data Sheet (SDS) for the closely related L-Carnitine-d9 (chloride) classifies the substance as a skin irritant, a serious eye irritant, and a potential cause of respiratory irritation.[5]
This guide is structured to provide a clear, logical pathway from risk assessment to disposal, ensuring you are equipped with the knowledge to handle this compound with confidence and care.
Hazard Assessment and Primary Controls
Understanding the potential hazards is the first step in developing a robust safety protocol. The primary risks associated with L-Glutaryl Carnitine-d9 Chloride, which is typically a solid, stem from its irritant properties and the potential for aerosolization of fine dust particles.
-
Eye and Skin Irritation: Direct contact with the solid or solutions can cause skin and serious eye irritation.[5]
-
Respiratory Irritation: Inhalation of airborne dust may cause respiratory tract irritation.[5][6]
-
Combustibility: Like many fine organic solids, dust dispersed in the air in sufficient concentrations could form an explosive mixture in the presence of an ignition source.[6][7][8]
Therefore, the primary line of defense is not PPE, but rather robust engineering and administrative controls designed to minimize exposure from the outset.
-
Ventilation: Always handle the solid form of L-Glutaryl Carnitine-d9 Chloride within a certified chemical fume hood, a glove box, or a powder containment hood.[8][9] This prevents the inhalation of dust and contains any potential spills.
-
Work Practices: Minimize the generation of dust. Avoid practices like scraping or aggressively shaking the container. When transferring the solid, do so carefully and in a location with minimal air currents.
Personal Protective Equipment (PPE): Your Secondary Defense
PPE is essential to protect you from exposure when engineering controls are not sufficient or in the event of an accident. The selection of appropriate PPE is contingent on the specific task being performed.
The following table summarizes the recommended PPE for common laboratory tasks involving L-Glutaryl Carnitine-d9 Chloride.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Transfer (Solid) | Safety goggles | Nitrile gloves | Lab coat | Recommended if not in a fume hood (e.g., N95 dust mask) |
| Solution Preparation | Safety goggles | Nitrile gloves | Lab coat | Not required if performed in a fume hood |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Spill Cleanup (Solid) | Safety goggles | Nitrile gloves | Lab coat | N95 (or higher) dust respirator |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Detailed PPE Protocols
-
Eye and Face Protection :
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn for any task involving the compound.[6]
-
Increased Risk : When preparing solutions or when there is a significant risk of splashing or dust generation, upgrade to chemical splash goggles for full protection.[8][9]
-
-
Hand Protection :
-
Glove Selection : Standard nitrile laboratory gloves are appropriate for handling L-Glutaryl Carnitine-d9 Chloride.[7] Always check gloves for tears or punctures before use.
-
Donning and Doffing : Avoid cross-contamination. Remove gloves by peeling them off from the cuff, turning them inside out, and dispose of them immediately in the designated chemical waste container. Never touch personal items like phones or door handles with gloved hands.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.[8]
-
-
Body Protection :
Operational Workflow for Safe Handling
The following diagram outlines the decision-making process for selecting the appropriate safety measures when working with L-Glutaryl Carnitine-d9 Chloride.
Caption: Decision workflow for selecting appropriate PPE.
Spill Management and Disposal Plan
Accidents can happen, and a clear, pre-defined plan is crucial for a safe and effective response.
Spill Response
-
Minor Solid Spill (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your prescribed PPE, gently sweep the solid material using a brush and dustpan.[7] Avoid any actions that could create a dust cloud.
-
Place the collected material into a clearly labeled, sealed container for chemical waste.
-
Decontaminate the area with a suitable solvent (e.g., 70% ethanol) and wipe clean.
-
-
Major Spill or Spill Outside of a Fume Hood:
-
Evacuate the immediate area and alert your supervisor or safety officer.
-
Prevent others from entering the spill zone.
-
If you are trained and equipped to do so, don a higher level of PPE, including an N95 respirator, before proceeding with the cleanup as described above.[9]
-
Waste Disposal
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Segregation : All disposable materials that have come into contact with L-Glutaryl Carnitine-d9 Chloride, including gloves, weigh boats, and pipette tips, must be considered chemical waste.
-
Containment : Collect all solid and liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
-
Disposal : The final disposal of the waste container must be handled through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7][8] Never dispose of this chemical down the drain or in regular trash.
By integrating these safety protocols into your daily laboratory workflow, you build a system of proactive risk management. This approach not only ensures your personal safety but also upholds the integrity and reproducibility of your valuable research.
References
-
Safety Data Sheet L-Carnitine Revision 3, Date 16 Jun 2022. Redox. [Link]
-
L-CARNITINE 99% Safety Data Sheet. Oxford Lab Fine Chem LLP. [Link]
-
Safety Data Sheet: L-Carnitine. Carl ROTH. [Link]
-
L-Carnitine Safety Data Sheet. Szabo-Scandic. [Link]
-
L-Glutaryl Carnitine-d9 Chloride. Pharmaffiliates. [Link]
Sources
- 1. L-Glutaryl Carnitine-d9 Chloride | CAS 102636-82-8 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glutarylcarnitine-d9 chloride — TargetMol Chemicals [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. redox.com [redox.com]
- 8. carlroth.com [carlroth.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
